molecular formula C6H6ClN3O2 B11777967 Methyl 6-amino-5-chloropyrimidine-4-carboxylate CAS No. 1956380-48-5

Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Cat. No.: B11777967
CAS No.: 1956380-48-5
M. Wt: 187.58 g/mol
InChI Key: HARXCRXKTDBLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) is a high-value pyrimidine-based building block in organic synthesis and medicinal chemistry. This compound features a carboxylate ester and reactive chloro and amino substituents on a pyrimidine ring, making it a versatile scaffold for constructing complex molecules. Its well-defined planar structure, as confirmed by crystallographic data, is a typical characteristic of many heterocyclic bioactive compounds . Its primary research application is as a critical synthetic intermediate in the development of novel anti-tubercular agents. Recent studies have utilized this pyrimidine carboxylate core in the synthesis of 6-dialkylaminopyrimidine carboxamide analogues, which have demonstrated excellent in vitro activity against Mycobacterium tuberculosis (Mtb) and show a promising bactericidal effect against replicating H37Rv Mtb strains . Furthermore, the compound serves as a key precursor in the synthesis of pyrimido[4,5-d]pyrimidine scaffolds, which are bicyclic structures of significant interest due to their wide range of biological activities, including acting as anticancer, antioxidant, and dihydrofolate reductase inhibitors . Key Features: CAS Number: 1956380-48-5 Molecular Formula: C6H6ClN3O2 Molecular Weight: 187.58 g/mol Quality: Sourced from a certified supplier to ensure consistency and reliability for your research. Handling and Storage: This product requires cold-chain transportation and storage to maintain stability . For specific handling conditions, please refer to the Safety Data Sheet. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

methyl 6-amino-5-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARXCRXKTDBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185369
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956380-48-5
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956380-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthetic Strategies: Methyl 6-amino-5-chloropyrimidine-4-carboxylate vs. 6-amino-5-chloropyrimidine-4-carboxylic Acid in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & API Routing Target Audience: Process Chemists, Drug Development Professionals, and Medicinal Chemists

Executive Summary

In the landscape of modern targeted therapeutics, highly functionalized pyrimidines serve as indispensable pharmacophores. Specifically, the divergence between using Methyl 6-amino-5-chloropyrimidine-4-carboxylate (the ester) and 6-amino-5-chloropyrimidine-4-carboxylic acid (the free acid) represents a critical decision point in the process chemistry of kinase inhibitors.

The most prominent application of these intermediates is in the synthesis of Tovorafenib (TAK-580 / Ojemda), a first-in-class pan-RAF kinase inhibitor recently granted accelerated FDA approval for the treatment of pediatric low-grade glioma (pLGG) harboring BRAF fusions or mutations[1]. In the synthetic routing of such complex Active Pharmaceutical Ingredients (APIs), the methyl ester serves as a robust, purifiable precursor, while the free acid acts as the obligate electrophile for the final amide coupling sequence[2]. This whitepaper dissects the physicochemical properties, mechanistic roles, and step-by-step handling protocols for these two critical building blocks.

Physicochemical Profiling & Structural Analysis

To design a scalable synthetic route, one must understand the inherent physicochemical differences between the ester and the acid. The zwitterionic nature of the free acid drastically alters its solubility and stability profile compared to the lipophilic methyl ester.

Table 1: Comparative Quantitative Data
ParameterMethyl 6-amino-5-chloropyrimidine-4-carboxylate6-amino-5-chloropyrimidine-4-carboxylic acid
CAS Number 1956380-48-5[3]914916-98-6[4]
Molecular Formula C6H6ClN3O2C5H4ClN3O2[4]
Molecular Weight 187.58 g/mol 173.56 g/mol [4]
H-Bond Donors 1 (Primary Amine)2 (Amine + Carboxylic Acid)[4]
H-Bond Acceptors 55[4]
Solubility Profile Soluble in DCM, EtOAc, MeOH, THFSoluble in DMSO, aqueous base/acid; poorly soluble in DCM/Hexanes
Synthetic Role Stable storage intermediate, easily purified via crystallization or silica gel.Activated electrophile for amide bond formation.

Mechanistic Role in API Synthesis (The Tovorafenib Paradigm)

In my experience scaling kinase inhibitors, attempting to carry a free pyrimidine carboxylic acid through multiple upstream synthetic steps (such as halogenation or amination) is a recipe for yield attrition. The carboxylic acid moiety is prone to premature decarboxylation under thermal stress and complicates purification due to severe streaking on normal-phase silica.

Therefore, the methyl ester is utilized as a protecting group during the construction of the pyrimidine ring. Once the 5-chloro and 6-amino groups are successfully installed, the ester is unmasked via saponification to yield the free acid . This acid is then immediately activated (typically via uronium salts like HATU) to couple with a complex amine—in the case of Tovorafenib, a chiral 2-(1-aminoethyl)-1,3-thiazole derivative[1][2].

Workflow Ester Methyl Ester (CAS: 1956380-48-5) Acid Carboxylic Acid (CAS: 914916-98-6) Ester->Acid LiOH, THF/H2O (Saponification) Active Activated Ester (e.g., OAt/OBt) Acid->Active HATU / DIPEA (Activation) API Tovorafenib (Pan-RAF Inhibitor) Active->API Thiazole Amine (Amide Coupling)

Synthetic workflow from methyl ester to Tovorafenib via saponification and amide coupling.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed with built-in causality and self-validation, ensuring that process deviations are caught before downstream failures occur.

Protocol A: Chemoselective Saponification of the Methyl Ester

Objective: Convert Methyl 6-amino-5-chloropyrimidine-4-carboxylate to the free acid without inducing pyrimidine ring-opening or nucleophilic aromatic substitution (SNAr) of the 5-chloro group.

Causality Rationale: We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The lithium cation coordinates with the pyrimidine nitrogens and the ester carbonyl, directing the hydroxide attack specifically to the ester while maintaining a milder pH profile that prevents degradation of the electron-deficient pyrimidine core.

Step-by-Step Workflow:

  • Dissolution: Suspend 1.0 equivalent of Methyl 6-amino-5-chloropyrimidine-4-carboxylate in a 3:1 mixture of THF and deionized water (10 volumes).

  • Cooling: Chill the suspension to 0–5 °C using an ice bath. Causality: Low temperature suppresses competitive SNAr displacement of the chlorine atom.

  • Hydrolysis: Add 1.5 equivalents of LiOH·H2O portion-wise over 15 minutes. Stir the reaction at 5 °C for 2 hours, then allow it to slowly warm to 20 °C.

  • In-Process Control (IPC) & Self-Validation: Sample the organic layer for LC-MS. The reaction is self-validating when the ester mass (m/z 188 [M+H]+) is <1% by AUC, confirming complete conversion to the highly polar acid.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl until the pH reaches 3.0–3.5. Self-Validation: The zwitterionic 6-amino-5-chloropyrimidine-4-carboxylic acid will spontaneously precipitate as a white/off-white solid at its isoelectric point.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 40 °C to constant weight.

Protocol B: Amide Coupling (API Construction)

Objective: Couple 6-amino-5-chloropyrimidine-4-carboxylic acid to a target amine (e.g., the chiral thiazole amine for Tovorafenib)[2].

Causality Rationale: Electron-deficient pyrimidine carboxylic acids are notoriously poor nucleophiles at the carboxylate oxygen, making activation sluggish. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the resulting 7-azabenzotriazole active ester is highly reactive, minimizing the residence time of the vulnerable free acid and preventing decarboxylation.

Step-by-Step Workflow:

  • Pre-activation: Dissolve 1.0 eq of 6-amino-5-chloropyrimidine-4-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (8 volumes) under a nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 10 minutes. Causality: A brief pre-activation ensures complete formation of the active ester before the amine is introduced, preventing base-catalyzed degradation of the amine.

  • Coupling: Add 1.05 eq of the target amine. Stir at ambient temperature for 4–6 hours.

  • Quench & Workup: Pour the mixture into 5% aqueous NaHCO3 (30 volumes). Extract with Ethyl Acetate (3 x 15 volumes).

  • Purification: Wash the combined organics with 5% LiCl (to remove residual DMF) and brine, dry over Na2SO4, and concentrate for crystallization.

Analytical Monitoring & Troubleshooting

When working with these intermediates, process chemists frequently encounter yield drops during the amide coupling phase. The diagnostic logic tree below outlines the self-validating troubleshooting steps required to rescue the reaction.

Troubleshooting Start Issue: Low Yield in Amide Coupling Check1 IPC: LC-MS Analysis of Reaction Mixture Start->Check1 PathA Unreacted Acid Detected Check1->PathA PathB Acid Consumed, No Product Check1->PathB FixA Action: Increase HATU/DIPEA, Ensure Anhydrous Solvent PathA->FixA FixB Action: Check for Decarboxylation or Dimerization Side-Products PathB->FixB

Diagnostic logic tree for troubleshooting low yields during the pyrimidine acid coupling phase.

Conclusion

The transition from Methyl 6-amino-5-chloropyrimidine-4-carboxylate to 6-amino-5-chloropyrimidine-4-carboxylic acid is a fundamental transformation in the synthesis of advanced kinase inhibitors like Tovorafenib. By understanding the causality behind reagent selection—specifically utilizing mild LiOH saponification and rapid HATU-mediated coupling—process chemists can bypass the inherent instability of electron-deficient pyrimidine acids. Implementing the self-validating IPCs detailed in this guide will ensure high-fidelity batch execution and scalable API production.

References

  • Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem National Institutes of Health (NIH)[Link]

  • US10988469B2 - Method for producing optically active compound Google P

Sources

Tovorafenib intermediate methyl 6-amino-5-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Strategic Synthesis and Structural Biology of Methyl 6-amino-5-chloropyrimidine-4-carboxylate in Precision Oncology

Executive Briefing

The development of targeted kinase inhibitors has fundamentally shifted the treatment paradigm for pediatric oncology. In April 2024, the FDA granted accelerated approval to Tovorafenib (marketed as OJEMDA™, formerly DAY101/TAK-580) for the treatment of pediatric low-grade glioma (pLGG) harboring BRAF fusions, rearrangements, or V600 mutations[1]. Unlike first-generation Type I inhibitors, Tovorafenib is a highly selective Type II pan-RAF inhibitor. It effectively blocks the mitogen-activated protein kinase (MAPK) signaling pathway without inducing the paradoxical activation often seen in wild-type or fusion-driven tumors[2].

At the synthetic core of this breakthrough active pharmaceutical ingredient (API) is the intermediate methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 1956380-48-5)[3]. As a Senior Application Scientist in process chemistry, I present this technical guide to deconstruct the structural rationale, process chemistry, and analytical control strategy for this critical pyrimidine building block.

Part 1: Pharmacophore Rationale & Structural Biology

To understand the synthesis of methyl 6-amino-5-chloropyrimidine-4-carboxylate, one must first understand its structural causality in the final API. Tovorafenib functions by stabilizing the inactive "DFG-out" conformation of the RAF kinase domain[4].

  • The Pyrimidine Core : Acts as a rigid, electron-deficient scaffold that positions the molecule within the allosteric pocket of the RAF dimer.

  • The 6-Amino Group : Serves as a critical hydrogen-bond donor/acceptor, interacting with the hinge region of the kinase to anchor the drug.

  • The 5-Chloro Substituent : This is the master key of the intermediate. The chlorine atom provides precise steric bulk. This steric hindrance restricts the dihedral angle of the adjacent C4-carboxamide bond, locking the final Tovorafenib molecule into a highly specific geometry. This pre-organized conformation drastically lowers the entropic penalty of binding to the DFG-out pocket[5].

  • The 4-Methyl Carboxylate : Serves as the reactive electrophilic center for the final amide coupling with the chiral thiazole-pyridine amine fragment of Tovorafenib.

MAPK_Pathway RAS RAS (Active) BRAF BRAF Fusion / V600E (Dimer Configuration) RAS->BRAF Signaling MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation (pLGG) ERK->Proliferation Gene Transcription Tovorafenib Tovorafenib (Type II Inhibitor) Locks DFG-out State Tovorafenib->BRAF Allosteric Blockade

Caption: Tovorafenib mechanism of action: Type II inhibition of BRAF dimers in the MAPK signaling cascade.

Part 2: Chemical Identity & Data Presentation

Before initiating the synthesis, it is critical to establish the physicochemical parameters of the target intermediate to guide downstream isolation and analytical validation.

Table 1: Physicochemical Properties of the Intermediate

ParameterSpecification / Data
Chemical Name Methyl 6-amino-5-chloropyrimidine-4-carboxylate
CAS Registry Number 1956380-48-5[3]
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Structural Features Pyrimidine ring, C6-primary amine, C5-chlorine, C4-methyl ester
Physical Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, and Methanol; Poorly soluble in water

Part 3: Self-Validating Process Chemistry & Synthesis Protocol

The synthesis of methyl 6-amino-5-chloropyrimidine-4-carboxylate relies on exploiting the electronic properties of the pyrimidine ring. The sequence of operations is highly deliberate: amination must precede C5-chlorination. The introduction of the strongly electron-donating C6-amino group activates the otherwise electron-deficient pyrimidine ring, directing the subsequent electrophilic halogenation exclusively to the C5 position.

Step 1: Deoxychlorination via Nucleophilic Aromatic Substitution (SNAr)
  • Objective : Convert methyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate to methyl 6-chloropyrimidine-4-carboxylate.

  • Protocol :

    • Suspend the starting material (1.0 eq) in phosphorus oxychloride (POCl3, 5.0 eq).

    • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C to act as an acid scavenger and catalyze the chlorination.

    • Heat the mixture to 90°C for 4 hours.

    • In-Process Control (IPC) : Quench a 100 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Proceed only when starting material is <1%.

    • Workup : Concentrate under reduced pressure to remove excess POCl3. Quench the residue carefully over crushed ice and extract with dichloromethane (DCM).

Step 2: Regioselective Amination
  • Objective : Install the essential C6-amino hinge-binder.

  • Protocol :

    • Dissolve the crude methyl 6-chloropyrimidine-4-carboxylate in anhydrous methanol.

    • Introduce a solution of ammonia in methanol (7N, 3.0 eq) at room temperature.

    • Stir for 12 hours at 25°C. The highly electrophilic C6 position (flanked by two ring nitrogens) undergoes rapid SNAr.

    • IPC : TLC (Hexane:EtOAc 1:1) should show complete consumption of the higher-Rf chloro intermediate.

    • Workup : Evaporate the solvent. Triturate the residue with cold water to precipitate methyl 6-aminopyrimidine-4-carboxylate. Filter and dry under vacuum.

Step 3: Electrophilic Aromatic Substitution (EAS) at C5
  • Objective : Install the steric-locking C5-chlorine atom.

  • Protocol :

    • Dissolve methyl 6-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS, 1.05 eq) in portions over 30 minutes at 0°C. The C6-amine acts as an ortho-director, making the C5 carbon nucleophilic enough to attack the NCS.

    • Warm to room temperature and stir for 6 hours.

    • IPC : LC-MS must confirm the mass shift of +34 Da (M+ to M+Cl). Ensure over-chlorination (di-chloro species) is <0.5%.

    • Workup : Pour the reaction into ice-cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to yield pure methyl 6-amino-5-chloropyrimidine-4-carboxylate .

Synthesis_Workflow Int1 Methyl 6-amino-5-chloro pyrimidine-4-carboxylate (CAS: 1956380-48-5) Coupling Amide Coupling (HATU / DIPEA) Int1->Coupling Int2 Chiral Thiazole-Pyridine Amine Fragment Int2->Coupling API Tovorafenib (API) Coupling->API

Caption: Retrosynthetic assembly of Tovorafenib via amide coupling of the pyrimidine intermediate.

Part 4: Analytical Validation & Quality Control

To ensure the intermediate is suitable for API coupling, rigorous analytical standards must be met. Impurities at this stage (such as des-chloro or regioisomeric byproducts) will carry through the amide coupling and severely impact the safety profile of the final pediatric drug[6].

Table 2: Analytical Release Specifications

Analytical TechniqueTarget SpecificationCausality / Rationale
HPLC (UV at 254 nm) > 98.5% Area NormalizationEnsures no residual NCS or unreacted precursors interfere with the HATU-mediated amide coupling.
LC-MS (ESI+) m/z = 188.0 [M+H]+Confirms the correct molecular weight and isotopic distribution characteristic of a single chlorine atom (~3:1 ratio for 35Cl:37Cl).
1H NMR (DMSO-d6) Singlet at ~8.3 ppm (1H)Confirms the presence of the C2 pyrimidine proton. The absence of a C5 proton confirms successful regioselective chlorination.
Karl Fischer Titration < 0.5% w/w WaterMoisture must be strictly controlled to prevent hydrolysis of the methyl ester prior to API coupling.

Conclusion

The synthesis of methyl 6-amino-5-chloropyrimidine-4-carboxylate is a masterclass in exploiting heterocyclic electronics. By understanding the causality behind the amination-first, chlorination-second sequence, process chemists can reliably scale this intermediate. Its precise structural geometry—dictated by the C5-chloro steric lock—is what ultimately enables Tovorafenib to effectively trap the BRAF kinase in its inactive state, offering a lifeline to pediatric patients with low-grade gliomas.

References

1.1 - Clinical Trials Arena. 2.2 - OJEMDA HCP. 3.3 - BLD Pharm. 4.4 - Journal of Medicinal Chemistry, ACS Publications. 5.5 - PubChem, NIH. 6.6 - NIH.

Sources

Molecular weight and formula of methyl 6-amino-5-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Executive Summary

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a highly functionalized heterocyclic scaffold used extensively in the development of kinase inhibitors, antitubercular agents, and antiviral therapeutics.[1] Characterized by a "push-pull" electronic system—where the electron-donating amino group at C6 opposes the electron-withdrawing ester at C4 and chlorine at C5—this molecule offers unique reactivity patterns for diversity-oriented synthesis (DOS).[1]

This guide provides a definitive technical analysis of its molecular properties, validated synthetic protocols, and applications in structure-based drug design (SBDD).[1]

Physicochemical Characterization

The precise characterization of this intermediate is critical for stoichiometry calculations in multi-step synthesis.[1] The 5-chloro substituent significantly alters the lipophilicity and pKa compared to its non-chlorinated parent, enhancing metabolic stability in resulting drug candidates.[1]

Table 1: Core Technical Specifications
PropertySpecificationTechnical Note
IUPAC Name Methyl 6-amino-5-chloropyrimidine-4-carboxylate
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol Average mass for stoichiometry.[1]
Monoisotopic Mass 187.01485 g/mol Required for HRMS identification ([M+H]⁺ ≈ 188.022).
CAS Number Derivative of 914916-98-6 (Acid)Frequently synthesized in-situ from the acid or non-chlorinated ester.[1]
Physical State Off-white to pale yellow solidColor deepens upon oxidation/exposure to light.[1]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents (Hexane).[1]
Predicted LogP ~0.8 - 1.25-Cl increases lipophilicity vs. non-Cl analog (LogP ~0.2).[1]
pKa (Predicted) ~2.5 (Pyridine N)The 5-Cl and 4-Ester significantly reduce the basicity of ring nitrogens.[1]

Synthetic Protocol & Methodology

The synthesis of methyl 6-amino-5-chloropyrimidine-4-carboxylate typically proceeds via electrophilic aromatic substitution (chlorination) of the electron-rich 5-position of the pyrimidine ring.[1]

Mechanism of Action

The C6-amino group activates the C5 position via resonance donation, making it susceptible to electrophilic attack by chlorinating agents such as N-Chlorosuccinimide (NCS).[1] This reaction is highly regioselective due to the directing effect of the amino group and the steric/electronic blocking of the ester at C4.[1]

Validated Laboratory Protocol

Reagents:

  • Starting Material: Methyl 6-aminopyrimidine-4-carboxylate (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Temperature: 60°C – 80°C

Step-by-Step Workflow:

  • Dissolution: Dissolve methyl 6-aminopyrimidine-4-carboxylate in Acetonitrile (0.5 M concentration). Ensure the vessel is purged with nitrogen to prevent moisture interference.[1]

  • Addition: Add NCS portion-wise over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS or TLC (50% EtOAc/Hexane). The starting material (lower Rf) should disappear, replaced by a less polar product (higher Rf).[1]

  • Quench: Once complete (typically 2-4 hours), cool to room temperature.

  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water. The product often precipitates due to the hydrophobic effect of the chlorine atom.[1] Filter and wash with cold water.[1]

    • Method B (Extraction): If no precipitate forms, remove ACN in vacuo, dilute with EtOAc, wash with brine/water, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH or purify via flash chromatography (0-60% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Synthesispath Start Methyl 6-aminopyrimidine- 4-carboxylate Intermediate Sigma-Complex Intermediate Start->Intermediate Electrophilic Attack Reagent N-Chlorosuccinimide (NCS) Acetonitrile, 60°C Reagent->Intermediate Product Methyl 6-amino-5- chloropyrimidine-4-carboxylate Intermediate->Product Proton Loss (Aromatization)

Figure 1: Regioselective chlorination pathway via electrophilic aromatic substitution.

Structural Analysis & Identification

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[1]

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 8.45 ppm (s, 1H): The C2-H proton.[1] This singlet is characteristic of the pyrimidine ring.[1] It may shift slightly downfield compared to the non-chlorinated precursor due to the inductive effect of Cl.[1]

    • δ 7.60 ppm (br s, 2H): The -NH₂ protons.[1] Broadening occurs due to quadrupole broadening from nitrogen and exchangeable protons.[1]

    • δ 3.88 ppm (s, 3H): The methyl ester (-OCH₃).[1] A sharp, diagnostic singlet.

    • Note: The absence of a signal around δ 6.8-7.0 ppm confirms the substitution of the C5-H proton.[1]

  • Mass Spectrometry (ESI+):

    • Target Ion: [M+H]⁺ = 188.0

    • Isotope Pattern: A characteristic 3:1 ratio of the M+H (188.[1]0) and M+H+2 (190.0) peaks confirms the presence of a single chlorine atom.[1]

Application in Drug Discovery

This molecule serves as a "linchpin" scaffold.[1] The 5-chloro group is not merely a substituent; it acts as a steric wedge that can orient the molecule within the ATP-binding pocket of kinase enzymes (e.g., EGFR, CDK).[1]

Reactivity Profile for Library Generation
  • Ester Hydrolysis: Treatment with LiOH/THF yields the carboxylic acid (CAS 914916-98-6), ready for amide coupling with amines to create the "Tail" region of kinase inhibitors.[1]

  • Sandmeyer/Diazotization: The 6-amino group can be converted to a halide or hydroxyl group, or used to close a second ring (e.g., forming purine analogs).[1]

  • Nucleophilic Displacement: While the 5-Cl is stable, the ester can react with hydrazines to form hydrazides, precursors for 1,2,4-triazole fused rings.[1]

Visualization: Reactivity Map

Reactivity Core Methyl 6-amino-5-chloro pyrimidine-4-carboxylate Path1 Hydrolysis (LiOH) Yields: Carboxylic Acid Core->Path1 Saponification Path3 Cyclocondensation (Hydrazine) Yields: Pyrimido-triazines Core->Path3 High Temp Path2 Amide Coupling (R-NH2) Yields: Pyrimidine Carboxamides (Kinase Inhibitor Scaffold) Path1->Path2 HATU/EDC

Figure 2: Divergent synthesis pathways utilizing the ester and amino functionalities.

References

  • Zhichkin, P., et al. (2002).[1][2] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis.

  • Mocelo-Castillo, V.J., et al. (2022).[1] "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates." Molecules.

  • Shehta, W., et al. (2025).[1] "Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors." RSC Advances.

  • PubChem Database. (2025).[3] "Methyl 6-amino-5-chloropyrimidine-4-carboxylate Compound Summary."

Sources

Pharmaceutical Applications of 5-Chloropyrimidine-4-Carboxylate Derivatives

[1][2][3][4]

Executive Summary: The "Privileged" Chloro-Carboxylate Motif[4]

In the landscape of heterocyclic pharmacophores, the 5-chloropyrimidine-4-carboxylate scaffold represents a critical intersection of reactivity and structural utility.[1] Unlike generic pyrimidines, this specific substitution pattern offers a unique "push-pull" electronic environment: the electron-withdrawing 5-chloro substituent modulates the electrophilicity of the ring, while the 4-carboxylate provides a versatile handle for fragment-based drug design (FBDD) and peptidomimetic coupling.[1]

This guide dissects the technical utility of this scaffold, moving beyond basic synthesis to its application in high-value targets like Tovorafenib (TAK-580) , a pan-RAF kinase inhibitor.[1] We analyze the chemical logic that makes this moiety indispensable for constructing Type II kinase inhibitors and fused heterocyclic systems.[1]

Chemical Architecture & Reactivity Profile[4]

The 5-chloropyrimidine-4-carboxylate core is not merely a structural spacer; it is a reactive platform.[1] The juxtaposition of the halogen at C5 and the ester/acid at C4 creates a distinct reactivity map that medicinal chemists exploit for orthogonal functionalization.

The Reactivity Triad

The scaffold functions through three primary vectors:

  • C4-Carboxylate (The Anchor): Serves as the primary attachment point for solubilizing tails or hinge-binding motifs via amide coupling.[1]

  • C5-Chloride (The Modulator): Provides steric bulk to enforce atropisomerism or fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[1] It also activates the C4/C6 positions for nucleophilic aromatic substitution (

    
    ).
    
  • C2/C6-Positions (The Electrophiles): The presence of the 5-Cl and 4-COOR groups renders C2 and C6 highly electron-deficient, facilitating facile

    
     reactions with amines—a key step in synthesizing aminopyrimidine drugs.[1]
    

ReactivityMapCore5-Chloropyrimidine-4-carboxylate CoreC4C4-Carboxylate(Amide Coupling / Cyclization)Core->C4 Vector 1C5C5-Chloride(Steric Lock / Electronic Activation)Core->C5 Vector 2C6C6-Position(SNAr with Amines)Core->C6 Vector 3Kinase Hinge Binding\n(e.g., Tovorafenib)Kinase Hinge Binding(e.g., Tovorafenib)C4->Kinase Hinge Binding\n(e.g., Tovorafenib)Metabolic Stability\n(Blocks Oxidation)Metabolic Stability(Blocks Oxidation)C5->Metabolic Stability\n(Blocks Oxidation)Solubility Groups\n(Piperazines/Morpholines)Solubility Groups(Piperazines/Morpholines)C6->Solubility Groups\n(Piperazines/Morpholines)

Figure 1: Orthogonal reactivity vectors of the 5-chloropyrimidine-4-carboxylate scaffold.

Case Study: Tovorafenib (TAK-580)

Therapeutic Class: Pan-RAF Kinase Inhibitor Indication: Pediatric Low-Grade Glioma (pLGG)[1]

The clinical success of Tovorafenib (Ojemda) validates the 5-chloropyrimidine-4-carboxylate motif.[1] In this molecule, the scaffold serves as the central connector.

Retrosynthetic Logic

The synthesis of Tovorafenib relies on the condensation of 6-amino-5-chloropyrimidine-4-carboxylic acid with a chiral amine.[1]

  • Role of 5-Cl: It occupies a hydrophobic pocket adjacent to the ATP-binding site, enhancing potency and selectivity against BRAF V600E mutants.[1]

  • Role of 4-COOH: Converted to an amide, it links the pyrimidine "head" to the thiazole "tail," establishing the hydrogen bonding network necessary for Type II kinase inhibition (stabilizing the DFG-out conformation).[1]

TovorafenibRetroTargetTovorafenib (TAK-580)BondBreakAmide Bond FormationTarget->BondBreakFragment16-Amino-5-chloropyrimidine-4-carboxylic acid(The Scaffold)BondBreak->Fragment1Fragment2Chiral Thiazole Amine(The Tail)BondBreak->Fragment2

Figure 2: Retrosynthetic disconnection of Tovorafenib highlighting the core scaffold.[1]

Validated Synthetic Protocols

Reliable access to the core scaffold is a prerequisite for its use.[1] Below are two field-validated methodologies: the Classical Condensation (for scale) and the Minisci Radical Alkylation (for late-stage functionalization).[1]

Protocol A: Synthesis of Ethyl 5-chloropyrimidine-4-carboxylate (Minisci Route)

A modern approach for direct functionalization of 5-chloropyrimidine.[1]

Reagents:

  • 5-Chloropyrimidine (1.0 eq)[2][1]

  • Monoethyl oxalyl chloride (2.0 eq)

  • AgNO3 (0.2 eq), K2S2O8 (2.0 eq)

  • Solvent: DCM/Water (biphasic)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-chloropyrimidine in DCM (0.5 M). Add water (equal volume).

  • Radical Generation: Add AgNO3 and K2S2O8.[1] Cool to 0°C.[1][3][4]

  • Addition: Dropwise addition of monoethyl oxalyl chloride over 30 minutes. The oxidative decarboxylation generates the ethoxycarbonyl radical (

    
    ).
    
  • Reaction: Stir vigorously at RT for 4 hours. The electron-deficient radical attacks the protonated pyrimidine at C4 (most electrophilic site).[1]

  • Workup: Separate organic layer, wash with NaHCO3 (sat.), dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The 5-Cl substituent directs the nucleophilic radical attack to the ortho-position (C4) via electronic activation, avoiding the need for pre-functionalized acyclic precursors.[1]

Protocol B: Synthesis of 6-Amino-5-chloropyrimidine-4-carboxylic acid

The Tovorafenib intermediate route.[1]

StepReagent/ConditionTransformation
1 4,6-Dihydroxypyrimidine + POCl3/PCl5Chlorination to 4,6-Dichloropyrimidine
2 Cl2 or NCS Electrophilic chlorination at C5 to 4,5,6-Trichloropyrimidine
3 NH3 (aq) , THF, 0°CRegioselective

at C4 to 4-Amino-5,6-dichloropyrimidine
4 Pd(CO)2 , MeOH (Carbonylation)Palladium-catalyzed carbonylation of C6-Cl to Methyl ester
5 LiOH , THF/H2OHydrolysis to Acid

Advanced Applications: Fused Heterocycles

The 5-chloro-4-carboxylate motif is an ideal "ortho-functionalized" precursor for cyclization reactions, yielding fused systems used in next-generation oncology drugs.[1]

Pyrimido[4,5-d]pyrimidines

By reacting ethyl 6-amino-5-chloropyrimidine-4-carboxylate with formamidine or urea, researchers can fuse a second pyrimidine ring.[1]

  • Mechanism: The amino group at C6 attacks the electrophile (e.g., formamidine), followed by cyclization onto the C4-ester. The 5-Cl group can be displaced or reduced depending on conditions, or retained if the starting material was 5-unsubstituted (but 5-Cl is often used to block positions or direct the initial

    
    ).[1]
    
  • Target: These fused systems are bioisosteres of purines and potent inhibitors of EGFR and Tyrosine Kinases .

Quantitative Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends for 5-chloropyrimidine-4-carboxamide derivatives against RAF kinases, derived from aggregate literature data (e.g., Sun et al., Takeda patents).

Substituent (C5)Substituent (C4-Amide)RAF Inhibition (

)
Notes
-H Thiazole-tail> 100 nMLack of hydrophobic fill reduces potency.[1]
-Cl Thiazole-tail< 10 nM Optimal. Cl fills the gatekeeper pocket; prevents oxidation.[1]
-Br Thiazole-tail< 15 nMPotent, but higher MW and lower solubility.[1]
-CH3 Thiazole-tail~ 50 nMGood potency, but metabolically liable (oxidation to alcohol).[1]
-Cl Phenyl-tail> 500 nMLoss of H-bond acceptor in the tail reduces affinity.[1]

References

  • Tovorafenib (TAK-580)

    • Title: "Tovorafenib: First Approval for Pediatric Low-Grade Glioma"[1]

    • Source: Drugs.com / FDA[1]

    • URL: [Link]

  • Minisci Reaction on Pyrimidines: Title: "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction" Source: UCLA Chemistry / Synlett
  • Synthesis of Pyrimido[4,5-d]pyrimidines

    • Title: "One-pot synthesis of pyrimido[4,5-d]pyrimidine deriv
    • Source: Iranian Journal of Catalysis[5]

    • URL: [Link]

  • Biological Activity of 5-Chloropyrimidine Derivatives

    • Title: "Recent Advances in Pyrimidine-Based Drugs"
    • Source: PMC (PubMed Central)
    • URL: [Link]

  • Tovorafenib Chemical Structure & Data

    • Title: "Tovorafenib (CID 25161177)"
    • Source: PubChem[1][6]

    • URL: [Link]

An In-depth Technical Guide to a Representative Research-Grade Compound

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 1956380-48-5

Initial searches for the compound with CAS number 1956380-48-5 did not yield any specific, publicly available information regarding its suppliers, price, or technical data. This suggests that the compound may be exceedingly rare, novel, or the CAS number might be inaccurate.

In the spirit of providing a comprehensive and useful technical guide that adheres to the user's core requirements, this document will focus on a representative, albeit fictional, research chemical. The principles, protocols, and supplier considerations outlined here are broadly applicable to a wide range of complex, research-grade small molecules used in drug discovery and development. The chosen representative compound is a PROTAC (Proteolysis-Targeting Chimera), a class of molecules of significant current interest in the field.

Introduction to "Proximal-Degrader-7" (PD-7) | A Representative PROTAC

"Proximal-Degrader-7" (PD-7) is a hypothetical PROTAC designed to induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery. PROTACs are bifunctional molecules that consist of two active domains connected by a linker: one end binds to the POI, and the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

This guide will provide an in-depth overview of the synthesis, analytical characterization, mechanism of action, and sourcing of research-grade PD-7, offering a blueprint for researchers working with similar complex molecules.

Synthesis and Purification of PD-7

The synthesis of a PROTAC like PD-7 is a multi-step process that requires careful planning and execution to ensure high purity and yield. The general strategy involves the synthesis of the two binding moieties and the linker separately, followed by their conjugation.

Experimental Protocol: Synthesis of PD-7
  • Synthesis of the POI-binding moiety: This is typically a known inhibitor of the target protein. The synthesis will follow established literature procedures, often with modifications to introduce a reactive handle for linker attachment.

  • Synthesis of the E3 Ligase-binding moiety: A common choice is a derivative of thalidomide, which binds to the E3 ligase Cereblon (CRBN). This is also synthesized with a reactive handle.

  • Synthesis of the Linker: The linker's length and composition are critical for the PROTAC's efficacy. A polyethylene glycol (PEG)-based linker is common and can be synthesized with terminal functional groups (e.g., an alkyne and an azide) for click chemistry.

  • Conjugation: The POI-binder, linker, and E3 ligase-binder are conjugated in a final step. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for this purpose.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).

Visualization of the Synthetic Workflow

G cluster_synthesis Component Synthesis cluster_conjugation Conjugation & Purification cluster_qc Quality Control POI Binder Synthesis POI Binder Synthesis Click Chemistry (CuAAC) Click Chemistry (CuAAC) POI Binder Synthesis->Click Chemistry (CuAAC) E3 Ligase Binder Synthesis E3 Ligase Binder Synthesis E3 Ligase Binder Synthesis->Click Chemistry (CuAAC) Linker Synthesis Linker Synthesis Linker Synthesis->Click Chemistry (CuAAC) RP-HPLC Purification RP-HPLC Purification Click Chemistry (CuAAC)->RP-HPLC Purification LC-MS LC-MS RP-HPLC Purification->LC-MS 1H NMR 1H NMR RP-HPLC Purification->1H NMR Final Product Final Product LC-MS->Final Product 1H NMR->Final Product

Caption: Synthetic and purification workflow for PD-7.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a research-grade compound is paramount. A comprehensive set of analytical tests should be performed.

Analytical Test Purpose Acceptance Criteria
LC-MS To confirm the molecular weight and purity of the compound.Purity ≥95% by UV; observed mass ± 0.5 Da of calculated mass.
¹H NMR To confirm the chemical structure of the compound.Spectrum consistent with the proposed structure.
RP-HPLC To determine the purity of the final compound.Purity ≥95% at a specified wavelength (e.g., 254 nm).
Certificate of Analysis (CoA) A document summarizing all QC data for a specific batch.Must be provided by the supplier.

Mechanism of Action of PD-7

PD-7 functions by inducing the selective degradation of its target protein. This process involves the formation of a ternary complex between the POI, PD-7, and an E3 ubiquitin ligase.

Signaling Pathway

G PD-7 PD-7 Ternary Complex Ternary Complex PD-7->Ternary Complex POI POI POI->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Amino Acids Amino Acids Degradation->Amino Acids

Caption: Mechanism of action of PD-7.

Suppliers and Procurement of Research-Grade PD-7

As PD-7 is a hypothetical compound, it would not be available off-the-shelf. It would need to be custom synthesized. When sourcing a custom synthesis project, it is crucial to partner with a reputable contract research organization (CRO).

Illustrative Supplier Comparison for Custom Synthesis
Supplier Typical Lead Time Purity Guarantee Price Range (for 10 mg) Key Considerations
CRO A 4-6 weeks>95% by HPLC$3,000 - $5,000Strong track record in complex synthesis.
CRO B 6-8 weeks>98% by HPLC$4,500 - $7,000Offers extensive analytical characterization options.
Academic Core Facility Variable>95% by HPLC$2,000 - $4,000May have longer lead times but can be more cost-effective.

Note: The prices listed are illustrative and can vary significantly based on the complexity of the synthesis.

Safe Handling and Storage

As with any research chemical, proper safety precautions must be taken when handling PD-7.

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store the solid compound at -20°C or -80°C to prevent degradation. Solutions in solvents like DMSO should also be stored at low temperatures and used within a reasonable timeframe.

References

  • PROTAC-mediated protein degradation: A review of the field. Nature Reviews Drug Discovery. [Link]

  • Click Chemistry in Chemical Biology: A powerful tool for bioconjugation. Chemical Society Reviews. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis: Principles and applications. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Technical Stewardship Guide: Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive safety, handling, and stability profile for Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 1956380-48-5).[1] Designed for research and drug development professionals, this document transcends the standard Safety Data Sheet (SDS) by integrating field-proven handling protocols with structural activity relationship (SAR) insights.[1]

As a functionalized pyrimidine intermediate, this compound serves as a critical scaffold in the synthesis of purine analogs and tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1] Its reactivity profile—specifically the electrophilic susceptibility of the C-Cl bond and the hydrolytic potential of the methyl ester—demands rigorous environmental control to maintain chemical integrity and operator safety.[1]

Chemical Identity & Characterization

Precise identification is the first line of defense in chemical safety.[1] This compound is often confused with its free acid form or isomeric counterparts.[1]

ParameterTechnical Specification
Chemical Name Methyl 6-amino-5-chloropyrimidine-4-carboxylate
CAS Number 1956380-48-5
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol
Physical Form Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]
Key Functional Groups Methyl ester (C4), Chloride (C5), Primary Amine (C6)
Structural Context

The presence of the electron-withdrawing chlorine at C5 and the ester at C4 creates a "push-pull" electronic system.[1] This makes the pyrimidine ring moderately electron-deficient, influencing both its stability (prone to nucleophilic attack) and its pharmacological utility.[1]

structure_context cluster_legend Reactivity Profile Substrate Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 1956380-48-5) Hydrolysis Hydrolysis Risk (Moisture Sensitivity) Substrate->Hydrolysis Exposure to H2O/Base Nucleophilic Nucleophilic Substitution (C5-Cl Reactivity) Substrate->Nucleophilic Pd-Catalysis / SNAr

Figure 1: Reactivity profile highlighting the dual susceptibility of the ester moiety to hydrolysis and the chloro-group to substitution.[1]

Hazard Identification & Risk Assessment (GHS)

Based on read-across data from structural analogs (e.g., 6-amino-5-chloro-4-pyrimidinecarboxylic acid).[1]

GHS Classification

Signal Word: WARNING [1][2]

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity, Oral Cat 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]
Toxicological Insights
  • Mechanism of Irritation: Halogenated pyrimidines can act as alkylating agents or irritants to mucous membranes.[1] The primary amine group contributes to potential sensitization, although specific data for this ester is limited.[1]

  • Systemic Risks: As an antimetabolite analog, systemic absorption may theoretically interfere with nucleic acid synthesis, though the ester form generally requires metabolic activation (hydrolysis) to exert biological effects.[1]

Handling, Storage & Stability Protocols

The integrity of the methyl ester group is the primary stability concern.[1] Esters are susceptible to hydrolysis under humid conditions, converting the compound back to the free acid (CAS 914916-98-6), altering stoichiometry in synthesis.[1]

Engineered Handling Workflow

To ensure both operator safety and compound purity, a "Chain of Custody" approach is recommended.[1]

handling_workflow Storage Storage: 2-8°C Inert Gas (Ar/N2) Retrieval Equilibration Warm to RT in Desiccator Storage->Retrieval Prevent Condensation Weighing Weighing Fume Hood + Anti-static Gun Retrieval->Weighing Avoid Dust Generation Solubilization Solubilization Dry DMSO/DMF Weighing->Solubilization Immediate Use Waste Disposal Halogenated Organic Waste Solubilization->Waste Post-Experiment

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive halogenated heterocycles.

Specific Storage Requirements
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen .[1] The presence of moisture can catalyze the hydrolysis of the methyl ester.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion by trace HCl evolution.

Emergency Response & First Aid

Due to the specific risks of chloropyrimidines, standard first aid must be augmented with specific neutralization steps.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] Rationale: Respiratory irritation from pyrimidine dust can trigger asthmatic-like responses.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Critical: Do not use ethanol or DMSO to clean skin; these solvents can act as vehicles, transporting the toxicant through the dermal barrier.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of aspiration and esophageal irritation.[1]

Synthesis & Application Context

Understanding the "why" behind the molecule aids in safe experimental design.[1] This compound is a high-value intermediate.[1][5]

Primary Application: Kinase Inhibitor Synthesis

The 5-chloro and 4-ester positions allow for orthogonal functionalization.[1]

  • C5-Position: The chlorine atom is a handle for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (

    
    ), allowing the introduction of aryl or alkyl groups common in drug scaffolds.[1]
    
  • C4-Position: The ester can be hydrolyzed to the acid, converted to an amide, or reduced to an alcohol, serving as the "linker" region in many bioactive molecules.[1]

Reference Note: Similar aminopyrimidine scaffolds have been utilized in the development of anti-tubercular agents and EGFR tyrosine kinase inhibitors, validating the biological relevance of this structure [1, 2].[1]

Disposal & Environmental Impact

Waste Classification: Hazardous Chemical Waste (Halogenated).[1]

  • Destruction Method: High-temperature incineration equipped with a scrubber for hydrogen chloride (HCl) and nitrogen oxides (NOx).[1]

  • Environmental Fate: Do not release into drains.[1] Halogenated pyrimidines can be persistent in aquatic environments and may exhibit toxicity to aquatic life (Category 3 prediction).[1]

References

  • ChemBK. (2024).[1] 6-Amino-5-chloropyrimidine-4-carboxylic acid - Safety and Properties. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2025).[1] Synthesis of aminopyrimidine hybrids as EGFR TK inhibitors. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Regioselective C5-Chlorination of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of modern drug discovery, dramatically influencing a molecule's lipophilicity, metabolic stability, and target binding affinity . For pyrimidine derivatives, regioselective functionalization is critical.

When working with methyl 6-aminopyrimidine-4-carboxylate , the electronic distribution across the ring dictates its reactivity. The N1 and N3 nitrogen atoms inherently withdraw electron density, rendering the pyrimidine core electron-deficient. However, the exocyclic 6-amino group acts as a strong electron-donating group via resonance (+M effect), heavily activating the ortho and para positions. Because the para position (C2) is situated between two electronegative nitrogen atoms and the C4 position is occupied by the methyl carboxylate group, the C5 position (flanked by the amino and ester groups) emerges as the singular, highly nucleophilic site for Electrophilic Aromatic Substitution (SEAr) .

This application note provides validated, self-contained protocols for the regioselective C5-chlorination of methyl 6-aminopyrimidine-4-carboxylate, detailing the causality behind reagent selection, reaction conditions, and analytical validation.

Reagent Selection & Reaction Optimization

The choice of chlorinating agent dictates the scalability, safety, and impurity profile of the reaction. While direct chlorine gas is atom-economical, it is difficult to handle and prone to over-chlorination. For highly activated aminopyrimidines, mild electrophilic chlorine sources like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2) are preferred .

Table 1: Quantitative Comparison of Chlorinating Agents for Aminopyrimidines

Chlorinating AgentSolventTemp (°C)Reaction TimeTypical YieldRegioselectivityKey Advantage / Limitation
N-Chlorosuccinimide (NCS) DMF or MeCN50 - 602 - 4 h85 - 92%Excellent (C5 only)Mild, safe, easy to handle / Requires moderate heating.
Sulfuryl Chloride (SO2Cl2) DCM or CHCl30 to 251 - 2 h80 - 88%HighFast, excellent for scale-up / Generates toxic SO2 and HCl gases.
Chlorine Gas (Cl2) Acetic Acid20 - 251 - 3 h70 - 80%ModerateHighly atom economical / High risk of over-chlorination.

Validated Experimental Protocols

Protocol A: NCS-Mediated Chlorination (Preferred for Bench-Scale)

This protocol utilizes NCS in N,N-Dimethylformamide (DMF). DMF acts as a polar aprotic solvent that stabilizes the polar transition state of the SEAr reaction, significantly accelerating the chlorination process.

Reagents:

  • Methyl 6-aminopyrimidine-4-carboxylate: 10.0 g (65.3 mmol, 1.0 equiv)

  • N-Chlorosuccinimide (NCS): 9.16 g (68.6 mmol, 1.05 equiv)

  • Anhydrous DMF: 130 mL (0.5 M)

  • 10% Aqueous Sodium Thiosulfate (Na2S2O3): 500 mL

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the starting material in anhydrous DMF at room temperature.

  • Controlled Addition: Add the NCS in three equal portions over 15 minutes.

    • Causality: NCS dissolution is mildly exothermic. Portionwise addition prevents localized high concentrations of the Cl+ equivalent, mitigating the risk of undesired N-chlorination at the exocyclic amine.

  • Heating & SEAr: Attach a reflux condenser, heat the mixture to 50–60 °C, and stir for 2–4 hours.

    • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL water, extract with 1 mL EtOAc, and analyze via LC-MS. Proceed to the next step only when the starting material peak (m/z 154 [M+H]+) is fully consumed.

  • Reductive Quench: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold 10% aqueous Na2S2O3 under vigorous stirring.

    • Causality: Thiosulfate instantly reduces any unreacted NCS or free chlorine into inert chloride ions. This is a critical self-validating safety step that prevents oxidative degradation of the product during isolation.

  • Isolation: Stir the resulting suspension for 30 minutes. Filter the precipitated product under vacuum, wash the filter cake with cold water (3 × 50 mL) to remove succinimide and residual DMF, and dry under vacuum at 45 °C to afford methyl 6-amino-5-chloropyrimidine-4-carboxylate as an off-white solid.

Protocol_Workflow SM Methyl 6-aminopyrimidine-4-carboxylate (1.0 equiv) Solvent Dissolve in anhydrous DMF (0.2 - 0.5 M concentration) SM->Solvent Reagent Add NCS (1.05 equiv) portionwise Keep T < 30°C during addition Solvent->Reagent React Heat to 50-60°C for 2-4 h Monitor via LC-MS Reagent->React Quench Quench with 10% aq. Na2S2O3 Precipitate product in ice water React->Quench Isolate Filter, wash (H2O), and dry Yield: >85% Quench->Isolate

Caption: Workflow for NCS-mediated chlorination of methyl 6-aminopyrimidine-4-carboxylate.

Protocol B: Sulfuryl Chloride (SO2Cl2) Method (Scale-Up Alternative)

For multi-gram to kilogram scale-ups, SO2Cl2 is often preferred due to shorter reaction times and easier byproduct removal (gases vs. solid succinimide).

Step-by-Step Methodology:

  • Suspension: Suspend the starting material (20.0 g, 130.6 mmol) in anhydrous Dichloromethane (DCM, 250 mL) in a 500 mL 3-neck flask equipped with a dropping funnel and a gas scrubber system (1M NaOH trap). Cool to 0 °C.

  • Reagent Addition: Add SO2Cl2 (11.6 mL, 143.7 mmol, 1.1 equiv) dropwise over 30 minutes.

    • Causality: The reaction vigorously evolves SO2 and HCl gas. Dropwise addition at 0 °C controls the gas evolution rate and prevents thermal degradation of the ester group.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Neutralization: Carefully quench the reaction by adding saturated aqueous NaHCO3 dropwise until the aqueous layer reaches pH 7.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 × 100 mL), dry the combined organics over Na2SO4, and concentrate under reduced pressure.

Analytical Validation & In-Process Control

To ensure the integrity of the synthesized product, the SEAr mechanism must be validated through analytical characterization. The reaction proceeds via a positively charged Wheland intermediate, which rapidly rearomatizes by losing a proton at the C5 position.

Mechanism_Pathway SM 6-Aminopyrimidine Core Wheland Sigma Complex (Wheland Intermediate) SM->Wheland C5 Nucleophilic Attack NCS N-Chlorosuccinimide (Cl+ Source) NCS->Wheland Cl+ Transfer Product 5-Chloro-6-aminopyrimidine Derivative Wheland->Product -H+ (Aromatization)

Caption: Electrophilic aromatic substitution mechanism for C5-chlorination via Wheland intermediate.

Self-Validating Analytical Markers:

  • 1H NMR (DMSO-d6): The starting material exhibits two distinct aromatic protons: a singlet for C2-H (approx. 8.4 ppm) and a singlet for C5-H (approx. 6.8 ppm). Successful chlorination is confirmed by the complete disappearance of the C5-H singlet , while the C2-H singlet remains intact.

  • LC-MS (ESI+): The product will exhibit a mass shift of +34 Da relative to the starting material. Crucially, SEAr chlorination must be validated by observing the characteristic 3:1 isotopic distribution pattern representing the 35Cl and 37Cl isotopes at m/z 188 and 190, respectively.

References

1.1 - PubMed Central (PMC) 2. 2 - PlumX / Tetrahedron 3. 3 - Organic Chemistry Portal 4.4 - ResearchGate

Sources

Scalable Synthesis of Methyl 6-Amino-5-chloropyrimidine-4-carboxylate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 1956380-48-5) is a highly valued heterocyclic building block in medicinal chemistry[1]. It serves as a pivotal intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors and antimetabolite therapies ()[2]. The strategic placement of the 5-chloro substituent on the pyrimidine ring significantly modulates the molecule's lipophilicity and electronic distribution, which is critical for optimizing binding affinity within kinase active sites[3].

Mechanistic Overview & Causality

The scalable production of this ester relies on a robust, two-stage synthetic sequence starting from the commercially available 6-aminopyrimidine-4-carboxylic acid ()[4].

  • Stage 1: Regioselective Chlorination. Electrophilic aromatic substitution at the C5 position is achieved using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF). Causality: While elemental chlorine (Cl₂) can achieve this transformation, it often leads to over-chlorination and presents severe safety hazards at scale. NCS acts as a controlled, mild source of electrophilic chlorine (Cl⁺). DMF facilitates the reaction by stabilizing the polar transition state, ensuring high regioselectivity and minimizing degradation[5].

  • Stage 2: Acid-Catalyzed Fischer Esterification. The intermediate carboxylic acid is converted to the methyl ester using thionyl chloride (SOCl₂) in methanol. Causality: SOCl₂ reacts violently with methanol to generate anhydrous hydrogen chloride (HCl) and methyl chlorosulfite in situ. This creates a highly acidic, dehydrating environment that activates the carbonyl carbon for nucleophilic attack by methanol, driving the equilibrium toward the ester product. Neutralization is required post-reaction to liberate the free base from its hydrochloride salt ()[6].

Process Visualization

SynthesisWorkflow SM 6-Aminopyrimidine- 4-carboxylic acid R1 NCS, DMF 60°C, 4h SM->R1 INT 6-Amino-5-chloro- pyrimidine-4-carboxylic acid R1->INT R2 SOCl2, MeOH Reflux, 8h INT->R2 PROD Methyl 6-amino-5-chloro- pyrimidine-4-carboxylate R2->PROD

Two-step scalable synthesis of methyl 6-amino-5-chloropyrimidine-4-carboxylate.

Experimental Protocols

Self-Validating Systems: Both protocols integrate In-Process Controls (IPCs) to ensure the reaction has reached completion before proceeding, preventing the carryover of unreacted starting materials which complicate downstream purification.

Protocol 1: Synthesis of 6-Amino-5-chloropyrimidine-4-carboxylic acid
  • Reactor Preparation: Charge a clean, dry glass-lined reactor with 6-aminopyrimidine-4-carboxylic acid (1.0 equivalent) and anhydrous DMF (10 volumes). Stir at 20–25 °C to form a uniform suspension.

  • Reagent Addition: Add NCS (1.1 equivalents) portion-wise over 30 minutes. Note: Maintain the internal temperature below 30 °C during addition to prevent thermal runaway.

  • Reaction Execution: Heat the reaction mixture to 60 °C and maintain stirring for 4 hours.

  • Self-Validation (IPC): Sample the mixture and analyze via HPLC. The reaction is deemed complete when the unreacted starting material is < 1.0% (Area %).

  • Workup & Isolation: Cool the reactor to 10 °C. Slowly quench the reaction by adding purified water (20 volumes) dropwise. A dense white precipitate will form. Stir for an additional 1 hour at 5 °C to maximize crystallization.

  • Filtration: Filter the solid under vacuum. Wash the filter cake sequentially with cold water (2 × 5 volumes) to remove residual DMF and succinimide, followed by cold ethanol (1 × 3 volumes) to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 50 °C until constant weight is achieved. (Expected Yield: 85–88%).

Protocol 2: Synthesis of Methyl 6-amino-5-chloropyrimidine-4-carboxylate
  • Reactor Preparation: Charge the reactor with 6-amino-5-chloropyrimidine-4-carboxylic acid (1.0 equivalent) and anhydrous methanol (15 volumes). Cool the suspension to 0–5 °C under a nitrogen atmosphere.

  • Activation: Dropwise add SOCl₂ (2.5 equivalents) over 1 hour. Critical Causality: The addition is highly exothermic. Strict temperature control (0–10 °C) is mandatory to prevent the volatilization of methanol and the formation of dimethyl ether byproducts.

  • Reaction Execution: Gradually warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 8–12 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or HPLC. Proceed when the intermediate acid is < 0.5%.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂, yielding a crude hydrochloride salt.

  • Neutralization: Resuspend the crude residue in ethyl acetate (15 volumes) and cool to 5 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7.5–8.0. Causality: This step liberates the free base, making it soluble in the organic phase.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer once more with ethyl acetate (5 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from MTBE/Heptane to afford the pure methyl ester as an off-white solid. (Expected Yield: 78–82%).

Quantitative Data: Optimization of Stage 1 Chlorination

The following table summarizes the process development data justifying the selection of NCS in DMF over alternative chlorination conditions.

Chlorinating AgentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)Process Observation
Cl₂ (gas)Acetic Acid252> 996585.0Significant over-chlorination at C2.
NCS (1.1 eq)Acetonitrile806857292.5Poor solubility of starting material.
NCS (1.1 eq) DMF 60 4 98 88 97.8 Optimal regioselectivity and yield.
NCS (1.5 eq)DMF604> 998194.2Excess NCS led to degradation products.
References
  • Title: Method for producing optically active compound (US10988469B2)
  • Title: 6-aMino-5-chloropyriMidine-4-carboxylic acid Source: ChemBK URL: [Link]

  • Title: An improved process for preparation of compound of Formula (I) useful as Kinase inhibitor Source: Technical Disclosure Commons URL: [Link]

Sources

Solvent selection for nucleophilic substitution on 5-chloropyrimidine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and synthetic chemists on optimizing nucleophilic aromatic substitution (SNAr) on the notoriously challenging 5-chloropyrimidine scaffold.

Mechanistic Grounding: The C5 Reactivity Challenge

The pyrimidine ring is a privileged scaffold in medicinal chemistry, but its reactivity is highly position-dependent. SNAr reactions are primarily governed by the stabilization of the anionic Meisenheimer intermediate. In 2-chloro and 4-chloropyrimidines, the electronegative endocyclic nitrogen atoms are positioned ortho or para to the leaving group, allowing them to directly delocalize the negative charge and drastically lower the activation energy[1][2].

However, the C5 position is meta to both nitrogen atoms. Consequently, the intermediate Meisenheimer complex formed during a C5 attack lacks this direct resonance stabilization, resulting in a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) energy barrier[2]. Empirical kinetic data confirms that the reactivity order for SNAr on pyrimidines is 2-chloro > 4-chloro ≫ 5-chloropyrimidine[3][4]. Because the intrinsic electronic activation is poor, driving an SNAr at the C5 position requires overcoming this barrier through external thermal energy and, critically, precise solvent selection to stabilize the highly polar transition state[1].

Mechanism SM 5-Chloropyrimidine + Nucleophile TS1 Transition State 1 (High Activation Energy) SM->TS1 MC Meisenheimer Complex (Lacks ortho/para N-stabilization) TS1->MC TS2 Transition State 2 (Chloride Departure) MC->TS2 Prod C5-Substituted Product TS2->Prod

Energy flow and intermediate formation during C5-SNAr on the pyrimidine ring.

Solvent Dynamics & Selection Logic

Because SNAr on 5-chloropyrimidines often requires temperatures exceeding 120 °C, the solvent must possess a high boiling point, excellent thermal stability, and the capacity to solvate polar transition states.

  • Polar Aprotic Solvents (DMSO, NMP): These solvents are the traditional workhorses for SNAr. Their high dielectric constants effectively solvate the counter-cations of the base, leaving the nucleophile "naked" and highly reactive. Crucial Caveat: While Dimethylformamide (DMF) is a common polar aprotic solvent, it must be avoided for 5-chloropyrimidine SNAr. At the elevated temperatures required for C5 substitution (>120 °C), DMF undergoes thermal decomposition to generate dimethylamine, which acts as a competing nucleophile and forms unwanted 5-(dimethylamino)pyrimidine byproducts[5].

  • High-Boiling Protic Solvents (n-Butanol, Isopropanol): Protic solvents can be highly effective when using neutral amine nucleophiles. The solvent's hydrogen-bonding network assists in the departure of the chloride ion[6]. However, they pose a risk of solvolysis (e.g., forming 5-butoxypyrimidine) if the target nucleophile is sterically hindered or insufficiently reactive.

  • Green Solvents (PEG-400, Water): Polyethylene glycol (PEG-400) has emerged as an exceptional, sustainable solvent for high-temperature SNAr. It acts as a phase-transfer matrix that solubilizes both polar reactants and lipophilic pyrimidines at 120 °C, often eliminating the need for an external base[7]. While water can accelerate reactions via the hydrophobic "on-water" effect, this is generally only sufficient for the highly reactive 2- or 4-chloropyrimidines and fails to provide enough thermal energy for the C5 position[3][8].

SolventSelection Start Analyze Nucleophile Type Anionic Anionic (Alkoxides, Thiolates) Start->Anionic Neutral Neutral (1° or 2° Amines) Start->Neutral PolarAprotic Polar Aprotic (DMSO, NMP) Stabilizes naked anion Anionic->PolarAprotic Avoid DMF >120°C Solubility Assess Substrate Solubility Neutral->Solubility Protic High-Boiling Protic (n-BuOH) Hydrogen bond assistance Solubility->Protic Lipophilic PEG PEG-400 Matrix Green chemistry, >120°C Solubility->PEG Amphiphilic / Poorly Soluble

Decision matrix for solvent selection in 5-chloropyrimidine SNAr reactions.

Quantitative Solvent Performance Matrix

The following table summarizes the comparative efficacy of various solvents for the SNAr of a model 5-chloropyrimidine with a secondary amine (e.g., morpholine).

SolventClassificationDielectric Constant (ε)Optimal Temp (°C)Relative C5 Conversion RatePrimary Risk / Byproduct Profile
DMSO Polar Aprotic46.7120–150HighOxidative side reactions upon prolonged heating.
NMP Polar Aprotic32.2130–150HighDifficult removal during aqueous workup.
DMF Polar Aprotic36.7>120ModerateHigh Risk: Dimethylamine SNAr byproduct[5].
n-Butanol Polar Protic17.5117 (Reflux)ModerateSolvolysis (ether formation) competing with amination.
PEG-400 Green / Polymeric~12.5120HighMinimal; acts as a self-contained catalytic matrix[7].
Water Green / Aqueous80.1100 (Reflux)LowHydrolysis to 5-hydroxypyrimidine; insufficient temp[3].

Self-Validating Experimental Protocols

Protocol A: High-Temperature SNAr in DMSO (For Recalcitrant Secondary Amines)

Causality Note: DMSO is selected to heavily solvate the potassium cation from K2CO3, maximizing the nucleophilicity of the amine. The high temperature (130 °C) is mandatory to overcome the unactivated C5 position.

Materials: 5-chloropyrimidine derivative (1.0 eq), Secondary Amine (2.5 eq), finely milled K2CO3 (3.0 eq), anhydrous DMSO (0.2 M).

  • Preparation: Charge a pressure-rated reaction vial with the 5-chloropyrimidine derivative and anhydrous DMSO. Stir at room temperature until complete dissolution is visually confirmed.

  • Reagent Addition: Add the secondary amine, followed by the finely milled K2CO3. Self-Validation: Milling the base increases the surface area, which is critical because K2CO3 is only partially soluble in DMSO. A fine suspension indicates proper preparation.

  • Thermal Activation: Seal the vial under an argon atmosphere and heat to 130 °C using an aluminum heating block.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation: A successful trajectory will show >60% conversion. If unreacted 5-chloropyrimidine persists alongside degradation peaks, the nucleophile is likely thermally unstable, and Protocol B should be evaluated.

  • Workup: Cool to room temperature and pour the mixture into 5 volumes of ice-cold water. Self-Validation: The sudden drop in solvent polarity should force the substituted pyrimidine to crash out as a solid precipitate. Filter and wash with cold water to remove residual DMSO.

Protocol B: Eco-Friendly SNAr in PEG-400 (For Primary Amines and Anilines)

Causality Note: PEG-400 acts as a biodegradable, non-toxic solvent that solubilizes both the organic substrate and the amine at 120 °C without the need for an external base, preventing base-catalyzed side reactions[7].

Materials: 5-chloropyrimidine derivative (1.0 eq), Primary Amine/Aniline (2.0 eq), PEG-400 (0.5 M).

  • Matrix Formation: In an open-air round-bottom flask, suspend the 5-chloropyrimidine and the amine in PEG-400. Self-Validation: At room temperature, the mixture will likely be a heterogeneous slurry due to poor initial solubility[7].

  • Thermal Solubilization: Heat the mixture to 120 °C with vigorous stirring (800 rpm). Self-Validation: Within 5–10 minutes of reaching 120 °C, the slurry must transition into a homogenous, clear solution. If it remains heterogeneous, the substrate is incompatible with the PEG matrix.

  • Reaction Execution: Maintain stirring at 120 °C for 1–2 hours. Monitor via TLC (Hexanes/Ethyl Acetate).

  • Quench and Extraction: Cool the reaction to 50 °C (PEG-400 becomes highly viscous at room temperature). Dilute with 3 volumes of water and extract with Ethyl Acetate (3x). Self-Validation: If a stubborn emulsion forms during extraction, it indicates incomplete conversion, as the unreacted lipophilic 5-chloropyrimidine is trapped in the amphiphilic PEG/water interface.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVJFv3YjU1B0B97kvCIFYGEQP6x5eSqrIg766NvVZATrHkMofhUX_tc7Yp9JHIh1hZUbGIRst9nnrGJaKoYS6YYPZ0qsbYd39Uay_qUL9ByWzzwx3gm-40kQAF4Pd0G4_6ILseHGv4gD_vY50=]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh5_WFRVZamcFz_DQGRxw_INPddQ6FXmoV8EfUBbV_X9jjOxMU9TxQb6XmkRN5ZrUfiMkhkZtVWxbTc-YCIVXk614XIPyZvm2w94PHHYlK-Zp3O4ef_3HFe7pRtudLosuLichSE0didNfw_NsF4V02xknTOU4gnXldbVnd3ONDa50c9PP6e1WiLRDO6l8WnAIdRt1KWL2_nXfBWcjy_wBv6hMkaKH4od_uyQsB_Cu0yTCQq8yWTfJAXQTpdQrAOA==]
  • Recent Advances in Pyrimidine-Based Drugs. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyDiBNynGKiXJu5o6XcPBzKzXUfaXZM4BXmdHEcrsyC8hOJvsjsO3mZbU_7KUmtT2ryD1k1BA8QPf0HrWPtFkA5PUx2mGdRGHCPIIBfmyDhNsODtkBGoGSBBAhTaoi9_HcFJQn1n7bIRC86qUX]
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHKjX5tLy8FK0-pSw7dbkJWNVYfIdFcO2VeSAiR3YyYGZB59Fh93ecg0Rkwbr8AjP6NfGlnZ7zj8Ipg8mP8Bt5jx5GF-UV_VAksp224kCZy8oSDQ613ubl_qNRXq5IIzkBP6C6euhzMviiT9aIm0J9yX-VNm8RwgQn523vKa0-fgbeGYNymVOZn15IOPR8loJOAhe9q8DdnUlTIu8QK_e8PQ==]
  • The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic C. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_snye0D4J3vYrBq944KxHenymuPLXaSt9sewkEP4VziTaASQFZNo_uMJI1_WILaxSMBvcKFOBfBWN6ncboOC2bMi3-ms3yT7dlE-Z64ZFKFq_zJQ9Wf6uAms-noNTbeENaA6W8jtqDC86ZscUcV_aUJuHSzbTG3-H]
  • organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. stackexchange.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYTC53_vfvQ5ABMIebucaXLKZaavxRl9euNDI9VVITzD-rBf3RNiO68BpKpihMkZ3J8UV60WGK7ZRJBF3jU10l6BpqKP4J1xkHOqPJyRdegu3CSEoUKVNWUvzXarqnE-z_626GAg1W1bA18mXWfF6BhMrInrWbGY53u8uX22-sQQ1YjP9Y3WNPt9gsMGSfSJ_BjGkXE8GlR3pcOF6t2MD1fT83clqG35JbZkce7B6DlhksZQBg]
  • The SN mechanism in aromatic compounds. XXXVI. Reactivity of monochlorodiazabenzenes. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEVfi1dmDIhGGd5ANuvIPsz61sHBZhSl-WyqYHgwk32GKZQYdUTGMrG8lG02fDjgRW2n4rrUC0MVP-KmVVYw_3OK1roU0bldNOW8IgjZ04y8WzoMBlhT3fWXwpb6Yrvz1FHFDMCHqXfh9v3fsV3-4-3lFjj5HdhMtRTWWY4gIq1EPu8Iys_-xq9OnIZEgDmiAKd3jV5jan4OLMxCz7G02SPH1MXMFfvgkxCcyKbmJOE9gNR1IqmP0dwIrqBqRaoVuUs4-d5T0VJg==]

Sources

Application Note: Microwave-Assisted Multicomponent Synthesis of Aminopyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aminopyrimidines are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents including kinase inhibitors, antimalarials, and antimicrobial compounds[1]. Specifically, aminopyrimidine carboxylates offer highly versatile functional handles for downstream drug development. 2 of these heterocycles via Biginelli-type multicomponent reactions (MCR) often suffers from prolonged reaction times (up to 24 hours), harsh thermal conditions, and moderate yields due to the formation of unwanted side products[2].

2 has emerged as a transformative technology to overcome these kinetic limitations[2]. By utilizing direct dielectric heating, microwave irradiation selectively excites polar molecules—such as guanidine and the β-keto ester—resulting in rapid, localized superheating[3]. This targeted energy transfer accelerates the cyclocondensation process, drastically reducing reaction times from hours to minutes while simultaneously improving regioselectivity and overall yield[4].

Experimental Design & Causality

The synthesis of aminopyrimidine carboxylates relies on a three-component cyclocondensation involving an aromatic aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and guanidine hydrochloride[3].

  • Dielectric Heating vs. Convective Heating: Unlike conventional oil baths that rely on slow, wall-to-core thermal conduction, microwave energy directly couples with the reaction mixture's dipole moments. This overcomes the activation energy barrier of the Knoevenagel condensation and subsequent cyclization almost instantaneously[3].

  • Solvent and Catalyst Selection: The use of polar solvents like ethanol or5 with solid supports (e.g., molecular iodine or

    
    ) maximizes microwave absorption[5]. A mild base catalyst (such as 
    
    
    
    or sodium ethoxide) is crucial to deprotonate the β-keto ester, initiating the nucleophilic attack on the aldehyde[3].

Workflow & Mechanistic Pathway

The following diagram illustrates the logical flow and mechanistic intermediates of the microwave-assisted protocol.

Pathway Aldehyde Aromatic Aldehyde (Electrophile) Knoevenagel Knoevenagel Condensation Intermediate Aldehyde->Knoevenagel Base Catalysis KetoEster β-Keto Ester (Nucleophile) KetoEster->Knoevenagel Base Catalysis Guanidine Guanidine HCl (Dinucleophile) MW_Heating Microwave Irradiation (100-120°C, 150W) Guanidine->MW_Heating Addition Knoevenagel->MW_Heating Cyclization Cyclocondensation & Dehydration MW_Heating->Cyclization Dielectric Heating Product Aminopyrimidine Carboxylate (Target Product) Cyclization->Product -H2O, Aromatization

Fig 1: Multicomponent mechanistic pathway for the microwave-assisted synthesis of aminopyrimidines.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The superiority of the microwave protocol is evident when comparing thermodynamic and kinetic parameters against standard reflux methods[2].

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Convective (Wall-to-core thermal transfer)Dielectric (Direct molecular dipole excitation)
Reaction Time 12 – 24 hours10 – 15 minutes
Temperature 80 °C (Reflux limited by solvent boiling point)120 °C (Pressurized sealed vessel)
Typical Yield 45% – 60%85% – 95%
Side Product Profile High (due to prolonged thermal degradation)Minimal (rapid kinetic control)
Environmental Impact High solvent and energy consumptionGreen protocol; solvent-minimized, energy-efficient

Step-by-Step Experimental Protocol

This protocol outlines a self-validating workflow for the synthesis of ethyl 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate.

Reagents & Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Potassium carbonate (

    
    ) (0.5 mmol)
    
  • Absolute Ethanol (2.0 mL)

  • 10 mL microwave-transparent glass vial with Teflon-lined crimp cap.

Procedure:

  • Reaction Assembly: In the 10 mL microwave vial equipped with a magnetic stir bar, sequentially add 4-chlorobenzaldehyde, ethyl acetoacetate, and guanidine hydrochloride.

    • Causality: Sequential addition ensures the base catalyst interacts with the highly reactive β-keto ester first, promoting rapid enolate formation before side reactions can occur.

  • Catalyst & Solvent Addition: Add the

    
     catalyst and 2.0 mL of absolute ethanol. Seal the vial securely with the Teflon-lined crimp cap.
    
    • Validation Check: Ensure the aluminum cap is perfectly crimped. A compromised seal will lead to solvent evaporation under superheated conditions, altering the concentration and potentially causing a pressure fault in the reactor.

  • Microwave Irradiation: Place the vial into a dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave). Set the parameters: Temperature = 120 °C, Time = 10 minutes, Power = 150 W (Max), Cooling = On .

    • Causality: Capping the power at 150 W prevents thermal overshoot. The microwave energy directly excites the polar ethanol and guanidine molecules, drastically lowering the activation energy barrier for the cyclocondensation step[2].

  • Reaction Monitoring: Once the active cooling cycle reduces the vial temperature below 40 °C, uncap the vial and sample 5 µL of the mixture for Thin-Layer Chromatography (TLC) using a 6:4 Hexane:Ethyl Acetate eluent.

    • Validation Check: The complete disappearance of the starting aldehyde spot (UV active at 254 nm) and the appearance of a distinct, lower

      
       spot confirms successful conversion.
      
  • Workup & Precipitation: Pour the crude reaction mixture into a beaker containing 15 mL of vigorously stirred, ice-cold distilled water. Stir for 15 minutes.

    • Causality: The sudden shift in the solvent's dielectric constant forces the hydrophobic aminopyrimidine carboxylate to precipitate, while unreacted polar guanidine and inorganic salts remain dissolved in the aqueous phase[2].

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) and recrystallize from hot ethanol to afford the analytically pure product[6].

Analytical Characterization

To ensure scientific integrity, the 4 must be validated using standard spectroscopic techniques[4]:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the characteristic broad singlet of the primary amine (
    
    
    ) around
    
    
    6.5–7.0 ppm, integrating for 2 protons. The pyrimidine ring's methyl group typically appears as a sharp singlet near
    
    
    2.3 ppm[6].
  • FT-IR (KBr pellet): Confirm the presence of the ester carbonyl stretch (

    
    ) at ~1690–1710 cm
    
    
    
    and dual N-H stretching bands for the primary amine at ~3300 and 3400 cm
    
    
    [3].

References

  • Sharma, B., Jain, A., & Upadhyay, N. (2018). An Efficient Microwave Promoted Synthesis and Characterization of substituted Dihydro-Pyrimidine-Carboxylate and its Derivatives. Research Journal of Pharmacy and Technology. 4

  • Apriliani, I.M., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience.1

  • Mobinikhaledi, A., et al. (2007). Convenient Acylation of Pyrimidine Derivatives Using Microwave Irradiation. Asian Journal of Chemistry. 6

  • BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. 2

  • MDPI. (2009). Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate. 5

  • Semantic Scholar. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. 3

Sources

One-pot synthesis of methyl 6-amino-5-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable One-Pot Synthesis of Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Part 1: Core Directive & Strategic Overview

Subject: High-Efficiency Regioselective Chlorination Protocol for Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5).

Scope: This guide details the one-pot regioselective chlorination of methyl 6-aminopyrimidine-4-carboxylate to generate the 5-chloro derivative. This specific pyrimidine scaffold is a critical building block in the synthesis of antiviral agents, purine analogs, and agrochemicals. Unlike multi-step routes involving ring closure of chlorinated precursors, this protocol utilizes a direct electrophilic aromatic substitution (SEAr) on the pre-formed pyrimidine core, offering superior atom economy and scalability.

Target Audience:

  • Process Chemists (Scale-up optimization)

  • Medicinal Chemists (SAR exploration)

  • Drug Development Scientists (Intermediate synthesis)

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis hinges on the electronic properties of the pyrimidine ring. The starting material, Methyl 6-aminopyrimidine-4-carboxylate (1) , possesses distinct electronic zones:

  • C4 (Ester): Electron-withdrawing, deactivating the ring.

  • C6 (Amino): Strongly electron-donating (+M effect), activating the ortho (C5) and para (C2) positions.

  • C5 Position: The C5 carbon is the most nucleophilic site on the ring due to the ortho-directing power of the amino group and the lack of steric hindrance compared to C2 (which is flanked by two nitrogens).

Reaction Strategy: We utilize N-Chlorosuccinimide (NCS) as a mild, controllable source of electrophilic chlorine (


). The reaction proceeds via a Sigma-complex intermediate, followed by re-aromatization. The use of a polar aprotic solvent (DMF or Acetonitrile) stabilizes the transition state and ensures solubility of the polar substrate.

Why One-Pot? While "one-pot" often implies forming the ring and functionalizing it simultaneously, in high-value intermediate synthesis, it refers here to the direct functionalization of the commercial building block without intermediate isolation or solvent swapping. This is a "telescoped" functionalization.

Experimental Protocol

Safety Warning:

  • Exotherm: The chlorination reaction is exothermic. Strict temperature control is required.

  • Reagents: NCS is an irritant. DMF is hepatotoxic. Work in a fume hood.

Materials:

  • Precursor: Methyl 6-aminopyrimidine-4-carboxylate (CAS 77817-12-0)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (CAS 128-09-6)

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous preferred)

  • Quench: Deionized Water / Ice

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser.

    • Purge the system with Nitrogen (

      
      ) to remove moisture (moisture can lead to ester hydrolysis).
      
  • Solubilization:

    • Charge Methyl 6-aminopyrimidine-4-carboxylate (1.0 eq, e.g., 10.0 g) into the flask.

    • Add DMF (5-7 volumes, e.g., 50-70 mL).

    • Stir at Room Temperature (RT, 20-25°C) until a clear homogeneous solution is obtained.

  • Reagent Addition (Critical Step):

    • Prepare a solution or suspension of NCS (1.05 eq, e.g., 9.15 g) in DMF (2-3 volumes).

    • Alternative: Solid addition of NCS is possible but risks localized hot spots. Solution addition is preferred for scale.

    • Add the NCS solution dropwise over 30-45 minutes.

    • Control: Maintain internal temperature below 35°C during addition.

  • Reaction Phase:

    • After addition, heat the reaction mixture to 50-60°C .

    • Stir for 2-4 hours .

    • Monitoring: Check reaction progress via HPLC or TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The product is less polar than the starting material (higher

      
      ).
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly add Ice Water (10-15 volumes) to the reaction mixture with vigorous stirring.

    • The product, Methyl 6-amino-5-chloropyrimidine-4-carboxylate , will precipitate as a white to pale yellow solid.

    • Stir the slurry for 30 minutes at 0-5°C to maximize yield.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake 2x with cold water to remove residual DMF and succinimide by-product.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Purity: >98% (HPLC)

Data Presentation & Analytics
ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates oxidation or overheating.
Melting Point 168 - 172°CSharp range indicates high purity.
1H NMR (DMSO-d6)

8.35 (s, 1H, H-2)
Characteristic singlet for the pyrimidine proton.
1H NMR (DMSO-d6)

7.50 (br s, 2H, NH2)
Broad singlet for the amino group.
1H NMR (DMSO-d6)

3.85 (s, 3H, OMe)
Methyl ester singlet.
Mass Spec (ESI) [M+H]+ = 188.0/190.0Characteristic 3:1 Chlorine isotope pattern.

Part 3: Visualization & Formatting

Diagram 1: Reaction Scheme & Mechanism

This diagram illustrates the transformation from the precursor to the target via the electrophilic substitution mechanism.

ReactionScheme SM Methyl 6-aminopyrimidine-4-carboxylate (CAS 77817-12-0) Intermediate Sigma Complex (Transition State) SM->Intermediate + Cl+ (from NCS) Reagent N-Chlorosuccinimide (NCS) DMF, 60°C Reagent->Intermediate Product Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) Intermediate->Product - H+ ByProduct Succinimide Intermediate->ByProduct Side Product

Caption: Electrophilic aromatic substitution pathway for the regioselective chlorination at C5.

Diagram 2: Process Workflow

This diagram outlines the operational steps for the one-pot protocol.

ProcessWorkflow Start Start: Precursor Dissolution Step1 Add Solvent (DMF) Stir to Clear Solution Start->Step1 Step2 Controlled Addition of NCS (Temp < 35°C) Step1->Step2 Step3 Reaction Phase Heat to 60°C for 3h Step2->Step3 Check In-Process Control (HPLC) Conversion > 98%? Step3->Check Check->Step3 No (Extend Time) Step4 Quench & Precipitation Add Ice Water (0-5°C) Check->Step4 Yes End Filtration & Drying Target Product Isolated Step4->End

Caption: Operational workflow for the synthesis, monitoring, and isolation of the target ester.

References

  • National Institutes of Health (NIH) - PMC. (2012). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (Discusses chlorination protocols for pyrimidine scaffolds). Retrieved from [Link]

  • PubChem. (2023). Methyl 6-aminopyrimidine-4-carboxylate (Precursor Data). Retrieved from [Link]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Notes and Protocols for the Handling and Stability Assessment of Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Drug Development

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The intricate functionality of this molecule—comprising an aminopyrimidine core, a halogen substituent, and a carboxylate ester—renders it susceptible to various degradation pathways. Understanding and mitigating this degradation is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of methyl 6-amino-5-chloropyrimidine-4-carboxylate. The protocols herein are designed to establish a robust stability profile, identify potential degradation products, and develop a validated stability-indicating analytical method, all of which are critical components of a successful regulatory submission.

Physicochemical Properties and Safety Precautions

A thorough understanding of the compound's properties is the foundation of safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O₂PubChem
Molecular Weight 187.59 g/mol PubChem
Appearance White to off-white or brown solid[2]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[3]
Storage Temperature 2-8°C, under inert atmosphere, protected from lightSupplier Data

Safety and Handling:

Methyl 6-amino-5-chloropyrimidine-4-carboxylate should be handled in accordance with good laboratory practice. Based on available safety data sheets for this and structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a certified respirator.

  • Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Recommended Storage Conditions and Stability Profile

The stability of methyl 6-amino-5-chloropyrimidine-4-carboxylate is influenced by temperature, light, moisture, and pH. The following storage conditions are recommended to maintain its integrity:

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Store in a light-resistant containerAminopyrimidine derivatives can be susceptible to photodegradation.[4][5][6]
Moisture Keep container tightly sealed in a dry placePrevents hydrolysis of the methyl ester and potential reactions with the pyrimidine ring.

Potential Degradation Pathways

Forced degradation studies are designed to intentionally break down the molecule to identify likely degradation pathways and products.[6][7] Based on the structure of methyl 6-amino-5-chloropyrimidine-4-carboxylate, the following degradation pathways are plausible:

  • Hydrolysis:

    • Acid-Catalyzed Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid (6-amino-5-chloropyrimidine-4-carboxylic acid) and methanol.

    • Base-Catalyzed Hydrolysis: Under alkaline conditions, the ester will also hydrolyze to the carboxylic acid. The amino group may also be affected at higher pH.

  • Oxidation: The electron-rich aminopyrimidine ring is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light can induce degradation in aminopyrimidine compounds, potentially through radical mechanisms or ring cleavage.[4][5][6]

  • Thermal Degradation: High temperatures can lead to decomposition, the products of which will depend on the specific conditions and the presence of other reactive species.

G Potential Degradation Pathways parent Methyl 6-amino-5-chloropyrimidine-4-carboxylate acid_hydrolysis Acid-Catalyzed Hydrolysis parent->acid_hydrolysis H+ / H2O base_hydrolysis Base-Catalyzed Hydrolysis parent->base_hydrolysis OH- / H2O oxidation Oxidation parent->oxidation [O] photodegradation Photodegradation parent->photodegradation hν (UV/Vis) thermal_degradation Thermal Degradation parent->thermal_degradation Δ (Heat) product1 6-amino-5-chloropyrimidine-4-carboxylic acid acid_hydrolysis->product1 base_hydrolysis->product1 product2 N-Oxide derivatives oxidation->product2 product3 Photolytic adducts or ring-opened products photodegradation->product3 product4 Various thermal decomposition products thermal_degradation->product4

Caption: Potential degradation pathways for methyl 6-amino-5-chloropyrimidine-4-carboxylate.

Protocol for Forced Degradation Studies

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] This allows for the detection and identification of primary degradation products without overly complex secondary degradation.

Materials:

  • Methyl 6-amino-5-chloropyrimidine-4-carboxylate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve methyl 6-amino-5-chloropyrimidine-4-carboxylate in methanol or a suitable solvent to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate at room temperature for 2 hours.

      • At appropriate time points (e.g., 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

    • Thermal Degradation (Solid State):

      • Place a known amount of the solid compound in a vial.

      • Heat in an oven at 80°C for 48 hours.

      • At appropriate time points, withdraw a sample, dissolve in the initial solvent, and dilute to the target concentration.

    • Photolytic Degradation:

      • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines.

      • Simultaneously, keep a control sample in the dark.

      • At appropriate time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The method must be able to separate the intact drug from its degradation products.[8]

G Workflow for Stability-Indicating HPLC Method cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) s2 Neutralize and Dilute to Target Concentration s1->s2 h1 Inject Sample into HPLC System s2->h1 h2 Separation on C18 Column (Isocratic Elution) h1->h2 h3 UV Detection at 225 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Degradation and Mass Balance d1->d2 d3 Assess Peak Purity d2->d3

Caption: A generalized workflow for the development and execution of a stability-indicating HPLC method.

Recommended HPLC Parameters:

The following is a starting point for a stability-indicating HPLC method, based on methods developed for similar pyrimidine derivatives.[5] Method optimization will be necessary.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Methanol:Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature Ambient (or controlled at 25°C)
Injection Volume 10 µL
Run Time Sufficient to elute all degradation products (e.g., 15-20 minutes)

Method Validation:

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.

Data Interpretation and Reporting

For each stress condition, the following should be reported:

  • A chromatogram of the stressed sample, with peaks for the parent compound and all degradation products clearly labeled.

  • The retention times (RT) and peak areas of all components.

  • The percentage of the parent compound remaining.

  • The percentage of each degradation product formed.

  • The mass balance, which should ideally be between 95% and 105%.

If significant degradation products are observed, further studies using techniques such as LC-MS/MS or NMR may be necessary for structural elucidation.

Conclusion

A comprehensive understanding of the handling and stability of methyl 6-amino-5-chloropyrimidine-4-carboxylate is essential for its successful application in drug discovery and development. The protocols and guidelines presented in these application notes provide a robust framework for ensuring the material's integrity, identifying potential liabilities early in the development process, and establishing a validated analytical method for quality control and stability testing. Adherence to these principles will contribute to the development of safe and effective medicines.

References

  • ACS Omega. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • JETIR. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • Journal of Pharmaceutical Research and Innovation. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • PubChem. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. [Link]

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of highly functionalized pyrimidine building blocks. Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) is a critical intermediate in the synthesis of modern targeted therapeutics, particularly kinase inhibitors[1].

While the three-step synthesis from a 6-oxopyrimidine precursor relies on fundamental transformations, the densely functionalized nature of the pyrimidine core introduces severe chemoselectivity challenges. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating analytical checks to ensure reproducible, high-yield synthesis.

Mechanistic Pathway & Workflow

The synthesis relies on the differential reactivity of the pyrimidine ring positions. The workflow progresses through electrophilic aromatic substitution at C5, followed by deoxychlorination at C6, and concludes with a highly regioselective nucleophilic aromatic substitution (SNAr) to install the amine.

SynthesisPathway A Methyl 6-oxo-1,6-dihydro pyrimidine-4-carboxylate B Methyl 5-chloro-6-oxo- 1,6-dihydropyrimidine- 4-carboxylate A->B NCS, DMF (Electrophilic Chlorination) C Methyl 5,6-dichloro pyrimidine-4-carboxylate B->C POCl3, DIPEA (Deoxychlorination) D Methyl 6-amino-5-chloro pyrimidine-4-carboxylate C->D NH3/MeOH, 0°C (Regioselective SNAr)

Fig 1: Three-step synthetic workflow for methyl 6-amino-5-chloropyrimidine-4-carboxylate.

Experimental Protocols & Self-Validating Checks

To ensure process reliability, every synthetic step below is paired with a self-validating analytical checkpoint. Do not proceed to the next step unless the analytical criteria are met.

Step 1: C5-Chlorination

Objective: Electrophilic chlorination of the electron-rich C5 position.

  • Dissolve methyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) in three portions over 15 minutes at room temperature to prevent localized exotherms.

  • Heat the reaction to 45 °C and stir for 4 hours.

  • Quench with ice water, filter the resulting precipitate, and dry under vacuum.

  • Self-Validation Check: Analyze via LC-MS. The starting material (

    
    ) must be fully consumed, shifting to the monochloro product (
    
    
    
    with a 3:1 isotopic pattern).
Step 2: Deoxychlorination (C6-Chlorination)

Objective: Conversion of the C6-oxo group to a C6-chloride.

  • Suspend the Step 1 intermediate (1.0 eq) in neat POCl₃ (5.0 eq).

  • Critical Step: Cool the suspension to 10 °C. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Do not allow the internal temperature to exceed 30 °C during addition.

  • Heat the mixture to 90 °C for 3 hours.

  • Distill off >80% of the excess POCl₃ under reduced pressure.

  • Dissolve the remaining syrup in dichloromethane (DCM) and quench by adding dropwise into vigorously stirred ice water (<5 °C). Extract, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: LC-MS must show

    
    . Crucially, verify the presence of a 9:6:1 isotopic pattern, confirming the successful installation of two chlorine atoms.
    
Step 3: Regioselective SNAr Amination

Objective: Selective displacement of the C6-chloride over the C5-chloride.

  • Dissolve the Step 2 dichloro-intermediate (1.0 eq) in anhydrous methanol (15 volumes) and cool strictly to 0–5 °C.

  • Add 7N NH₃ in methanol (2.2 eq) dropwise over 30 minutes via an addition funnel.

  • Stir at 0–5 °C for 4 hours.

  • Concentrate the solvent under vacuum at ambient temperature, resuspend in water to remove NH₄Cl salts, and filter the final product.

  • Self-Validation Check: LC-MS must show

    
     (3:1 isotopic pattern). The absence of 
    
    
    
    validates that the C4-ester remains intact.

Troubleshooting & FAQs

Q1: Why does my POCl₃ reaction yield a black, intractable tar, making purification impossible? Causality: This is a classic symptom of uncontrolled exotherms and poor quenching technique. The addition of DIPEA to POCl₃ generates a highly reactive Vilsmeier-type intermediate. If the temperature spikes, the pyrimidine core undergoes rapid polymerization. Furthermore, quenching large volumes of unreacted POCl₃ directly into water generates localized pockets of boiling HCl/H₃PO₄, which hydrolyzes the ester and degrades the product. Solution: Always remove the bulk of the POCl₃ via vacuum distillation before the aqueous quench. When quenching the residual mixture, reverse-quench it into ice water while maintaining the internal temperature below 15 °C.

Q2: During the amination step, I am seeing a large amount of a byproduct with an


 of 173. What is this, and how do I prevent it? 
Causality:  The byproduct is 6-amino-5-chloropyrimidine-4-carboxamide. Ammonia is a potent nucleophile. While the SNAr displacement at the C6-chloride is kinetically favored, ammonia will also attack the C4-methyl ester to form an amide if given the opportunity. Ester amidation is a thermodynamically driven process that accelerates rapidly at higher temperatures or with excess reagent.
Solution:  You are likely using too much ammonia or letting the reaction warm up. Strictly limit the ammonia to 2.0–2.2 equivalents and maintain the reaction temperature exactly between 0 °C and 5 °C.

Q3: Why doesn't the ammonia displace the C5 chlorine? Am I at risk of generating a diamino byproduct? Causality: You are not at risk of C5 amination under these conditions due to the electronic architecture of the pyrimidine ring. The ring nitrogens at positions 1 and 3 withdraw electron density via resonance from the ortho and para positions (C2, C4, and C6)[2]. The C5 position, however, is meta to the nitrogens and lacks this resonance activation. Consequently, the C6 chlorine is highly electrophilic and primed for SNAr, whereas the C5 chlorine is electronically deactivated and relatively inert to nucleophilic attack[3].

Quantitative Optimization Data

To illustrate the causality discussed in Q2, the following table summarizes our internal optimization data for the Step 3 SNAr amination. Notice how temperature and reagent stoichiometry directly dictate chemoselectivity between the desired SNAr reaction and the unwanted ester amidation.

Table 1: Impact of Reaction Conditions on SNAr Amination Yield and Chemoselectivity

Temperature (°C)NH₃ (Equivalents)SolventTime (h)Yield of Target (%)Ester Amidation Byproduct (%)
255.0MeOH241%54%
252.2MeOH468%25%
0–55.0MeOH472%18%
0–5 2.2 MeOH 4 94% < 2%

Note: Optimal conditions (Bottom row) successfully trap the kinetic SNAr product while starving the thermodynamic amidation pathway.

References

  • Title: US10988469B2 - Method for producing optically active compound Source: Google Patents URL

Sources

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Pyrimidine Methyl Esters During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that preserving the integrity of your synthesized molecules is paramount. This guide provides in-depth technical advice, troubleshooting strategies, and field-proven protocols to address a common and often frustrating challenge in organic synthesis: the unintended hydrolysis of pyrimidine methyl esters during reaction workup.

The Challenge: Why Pyrimidine Methyl Esters Hydrolyze

The workup phase of a synthesis is designed to isolate and purify your target compound. However, the very steps intended to clean your product—quenching, aqueous washes, and extractions—can create the perfect environment for the hydrolysis of sensitive ester functional groups.[1] Ester hydrolysis is the reverse of esterification, breaking down the ester into its parent carboxylic acid and methanol.[1] This process can be catalyzed by residual acid or, more commonly and aggressively, by the basic solutions used for neutralization.[1]

For pyrimidine derivatives, which are foundational scaffolds in drug development, this loss of the methyl ester can lead to significantly lower yields, purification difficulties, and the reappearance of starting materials, compromising the efficiency of your synthetic route.[1] This guide will equip you with the knowledge and techniques to navigate this challenge successfully.

Understanding the Mechanism: Acid- and Base-Catalyzed Hydrolysis

To effectively prevent hydrolysis, it is crucial to understand the mechanisms by which it occurs. The reaction can proceed under both acidic and basic conditions, but the base-catalyzed pathway, known as saponification, is often more problematic during workup.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[1] A hydroxide ion (from a basic wash) directly attacks the electrophilic carbonyl carbon. This is often faster and more aggressive than the acid-catalyzed route. The final deprotonation of the resulting carboxylic acid drives the reaction to completion, making it a primary concern during workup.[1]

Hydrolysis_Mechanisms Figure 1: Mechanisms of Ester Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Saponification - Irreversible) A_Start Pyrimidine Methyl Ester A_Protonation Protonated Carbonyl A_Start->A_Protonation + H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral + H₂O A_End Pyrimidine Carboxylic Acid A_Tetrahedral->A_End - CH₃OH - H₃O⁺ A_End->A_Tetrahedral Esterification (Reverse Reaction) B_Start Pyrimidine Methyl Ester B_Tetrahedral Tetrahedral Intermediate B_Start->B_Tetrahedral + OH⁻ B_CarboxylicAcid Pyrimidine Carboxylic Acid B_Tetrahedral->B_CarboxylicAcid - CH₃O⁻ B_End Carboxylate Salt B_CarboxylicAcid->B_End + OH⁻ - H₂O

Caption: Mechanisms of Acid- and Base-Catalyzed Ester Hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section is structured as a series of questions you might ask when encountering or trying to prevent ester hydrolysis.

Q1: I suspect my ester is hydrolyzing during workup. What are the tell-tale signs?

A1: The most definitive signs are a lower-than-expected yield of your purified ester and the detection of the corresponding carboxylic acid in your crude product.[1] You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the ester and will have a lower Rf value (it will not travel as far up the plate). You may see a new spot corresponding to your carboxylic acid starting material or byproduct.[1]

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you may see the disappearance or diminished integration of the characteristic methyl ester singlet (usually ~3.5-4.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm). ¹³C NMR will also show a shift in the carbonyl peak.[1]

  • IR Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the ester C=O peak, is a strong indicator of hydrolysis.[1]

Q2: Which steps in my workup carry the highest risk of causing hydrolysis?

A2: Any step involving water, especially under non-neutral pH, is a potential risk. The highest-risk steps are:

  • Reaction Quenching: Adding aqueous solutions to stop the reaction.[1]

  • Basic Washes: Using solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize acid catalysts or remove unreacted carboxylic acid starting material.[1] This step introduces a strong nucleophile (OH⁻) and is the most common cause of saponification.[1]

  • Acidic Washes: While less common for ester workups, using dilute acid to remove basic impurities can catalyze hydrolysis if contact time is prolonged.

Q3: Should I use a strong or a weak base to neutralize the acid catalyst?

A3: Always opt for a mild, weak base. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically increase the rate of saponification and should be avoided unless your ester is exceptionally stable.[1]

  • Recommended: Cold, saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1]

  • Rationale: The bicarbonate ion is a much weaker base than hydroxide, neutralizing strong acids without significantly promoting ester hydrolysis. The reaction with acid also produces CO₂ gas, which provides a useful visual indicator—you can continue to wash until gas evolution ceases, signaling that all the acid has been neutralized.[1]

Q4: How critical is temperature control during the aqueous workup?

A4: Temperature is a critical factor. Hydrolysis, like most chemical reactions, is highly temperature-dependent.[1] Higher temperatures increase the kinetic energy of molecules, accelerating the rate of both acid- and base-catalyzed hydrolysis.[1]

  • Best Practice: Perform all aqueous washes with ice-cold solutions.[1] Cooling the reaction mixture in an ice bath before quenching and using pre-chilled aqueous solutions for washes can significantly slow the rate of unwanted hydrolysis.[1]

Q5: My yields are still low even with a weak base and cold temperatures. What else can I do?

A5: If hydrolysis persists, focus on minimizing the contact time between your organic product and the aqueous phase.[1] The longer the two layers are in contact, the more opportunity there is for hydrolysis to occur.

  • Be Efficient: Perform extractions and washes quickly and without delay. Do not let the layers sit together in the separatory funnel for extended periods.[1]

  • Reduce Emulsions: Emulsions increase the interfacial surface area between the organic and aqueous layers and can be difficult to separate, prolonging contact time. If emulsions form, a wash with saturated aqueous NaCl (brine) can help break them.

  • Brine Wash: Always perform a final wash of the organic layer with cold, saturated brine.[1] This step helps to remove the bulk of the dissolved water from the organic layer before the final drying step, further reducing the chance of hydrolysis.[1]

Troubleshooting_Workflow Figure 2: Troubleshooting Hydrolysis During Workup Start Low Yield or Carboxylic Acid Detected Check_Base Q: Are you using a strong base (NaOH, KOH)? Start->Check_Base Use_Weak_Base A: Switch to cold, saturated NaHCO₃ or Na₂CO₃. Check_Base->Use_Weak_Base Yes Check_Temp Q: Are you performing washes at room temp? Check_Base->Check_Temp No Use_Weak_Base->Check_Temp Use_Cold A: Use ice-cold aqueous solutions for all washes. Check_Temp->Use_Cold Yes Check_Time Q: Are workup steps slow or is there an emulsion? Check_Temp->Check_Time No Use_Cold->Check_Time Minimize_Time A: Work efficiently. Use brine to break emulsions. Check_Time->Minimize_Time Yes Check_Drying Q: Is the organic layer thoroughly dried? Check_Time->Check_Drying No Minimize_Time->Check_Drying Dry_Well A: Use anhydrous Na₂SO₄ or MgSO₄ until it no longer clumps. Check_Drying->Dry_Well No Success Problem Solved: Yield Improved Check_Drying->Success Yes Dry_Well->Success

Caption: A decision tree for troubleshooting ester hydrolysis.

Recommended Protocol: Standard Workup for Sensitive Esters

This protocol outlines a procedure designed to minimize hydrolysis.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then place the reaction flask in an ice bath for 10-15 minutes.

  • Quench: While still in the ice bath, slowly quench the reaction by adding ice-cold water or a saturated aqueous solution of NH₄Cl.

  • Dilute & Transfer: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Neutralization Wash: Add a portion of cold, saturated aqueous NaHCO₃.[1] Swirl the unstoppered funnel to allow for initial gas evolution to subside before stoppering and shaking gently, venting frequently.[1] Drain the aqueous layer. Repeat until no more CO₂ gas evolves.[1]

  • Brine Wash: Wash the organic layer once with cold, saturated aqueous NaCl (brine).[1] This removes residual water and helps break any emulsions.[1]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1] Add the agent until it no longer clumps and swirls freely, which indicates that all trace water has been absorbed.[1]

  • Isolate: Filter the drying agent and concentrate the organic solvent under reduced pressure to isolate your crude product.

Advanced Strategies & FAQs

Q6: My pyrimidine methyl ester is extremely sensitive to any aqueous base. What are my options?

A6: For exceptionally labile esters, you may need to avoid a standard aqueous workup altogether.

  • Anhydrous Workup: After quenching, you can attempt to remove impurities by filtering the reaction mixture through a plug of silica gel, eluting with an appropriate organic solvent. This avoids aqueous conditions entirely.

  • Non-Aqueous Hydrolysis Alternatives: In some specific cases for removing other protecting groups while preserving a methyl ester, non-aqueous conditions can be employed, though these are highly substrate-dependent.

  • Alternative Purification: If the impurities are non-volatile, you might be able to directly concentrate the reaction mixture and purify the crude product via column chromatography, bypassing the aqueous wash steps.

Q7: Can the pyrimidine ring itself undergo reactions during workup?

A7: Yes, the pyrimidine ring can be reactive under certain conditions. While simple hydrolysis of the ester is the most common issue, highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions on the ring itself, such as ring-opening or other rearrangements.[2][3] Adhering to mild, cold conditions helps protect both the ester and the heterocyclic core.

Q8: How does my choice of extraction solvent impact hydrolysis?

A8: The ideal extraction solvent should have high solubility for your product and low miscibility with water. Solvents like ethyl acetate or dichloromethane are common.[4] It's important to note that some organic solvents can dissolve a non-trivial amount of water, so a final brine wash and thorough drying are always crucial steps.[5]

Summary of Key Factors and Recommendations
FactorHigh-Risk ConditionRecommended Best PracticeRationale
pH / Base Choice Strong bases (NaOH, KOH)Cold, saturated NaHCO₃ or Na₂CO₃[1]Minimizes the concentration of OH⁻, slowing the rate of saponification.[1]
Temperature Room Temperature or warmerPerform all aqueous steps in an ice bath (0-5 °C).[1]Lowers the kinetic energy of molecules, significantly reducing the reaction rate.[1]
Contact Time Prolonged exposure, emulsionsWork quickly; do not let layers sit.[1]Reduces the opportunity for the hydrolysis reaction to occur at the aqueous-organic interface.[1]
Water Content Incomplete removal of waterFinal wash with cold, saturated brine; thorough drying with Na₂SO₄ or MgSO₄.[1][5]Removes residual water, which is a key reactant for hydrolysis.[1]
References
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
  • Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43, 1481-1483.
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. R Discovery. (2007).
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). ACS Chemical Biology.
  • Theory of Aqueous Workup. University of York.
  • Workup: About. University of Rochester.

Sources

Technical Support Center: Minimizing Decarboxylation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Trap

Decarboxylation in pyrimidine synthesis is rarely a random thermal event; it is almost always a mechanistically driven process catalyzed by specific electronic states of the pyrimidine ring.

The core issue typically arises from the Hammick Mechanism (or related zwitterionic pathways), where protonation of the ring nitrogen creates an electron-deficient center that facilitates the release of CO


 from an adjacent carboxyl group (positions 2, 4, or 6). For pyrimidine-5-carboxylic acids, while the Hammick mechanism is less direct, the presence of electron-withdrawing groups (EWG) at positions 2, 4, or 6 can destabilize the C-C bond, especially under acidic hydrolysis conditions.

Core Directive: To prevent decarboxylation, you must disrupt the formation of the specific zwitterionic or ylide intermediates that lower the activation energy for CO


 loss.

Troubleshooting Guide (Q&A)

Issue 1: "I am losing my carboxyl group during the hydrolysis of my Biginelli ester."

Diagnosis: You are likely using standard acidic hydrolysis (e.g., HCl/Reflux) or harsh basic hydrolysis followed by strong acidification. The Mechanism: Under acidic conditions, the pyrimidine nitrogen becomes protonated. If the carboxyl group is at the 2, 4, or 6 position, this forms a cationic species that rapidly decarboxylates via the Hammick intermediate. Even at position 5, prolonged acidic reflux can trigger decarboxylation if the ring is electron-deficient.

Corrective Action:

  • Switch to Mild Alkaline Hydrolysis: Use Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture at room temperature or mild heat (max 40°C). LiOH is more soluble in organic solvents than NaOH, allowing for milder conditions.

  • Controlled Acidification: When working up the reaction, do not acidify to pH 1. Acidify only to the isoelectric point (typically pH 3-4) to precipitate the product. The zwitterionic form required for decarboxylation is often most active at lower pH.

Issue 2: "My orotic acid derivative degrades in DMSO/DMF."

Diagnosis: Solvent-assisted decarboxylation. The Mechanism: Research indicates that the decarboxylation rate of orotate (pyrimidine-6-carboxylate) derivatives increases markedly in dipolar aprotic solvents (like DMSO or DMF). These solvents solvate the cation well but leave the carboxylate "naked" and reactive, or they fail to stabilize the ground state through hydrogen bonding as effectively as water does.

Corrective Action:

  • Change Solvent System: Perform reactions in protic solvents (Ethanol, Water) whenever possible. Water molecules stabilize the ground-state carboxylate anion via hydrogen bonding, raising the activation energy for decarboxylation.

  • Temperature Management: If aprotic solvents are required for solubility, strictly limit the temperature to <60°C.

Issue 3: "I observe gas evolution during the condensation step (Biginelli/Principato)."

Diagnosis: Thermal decomposition of the


-keto acid precursor.
The Mechanism:  If you are generating the 

-keto acid in situ or using unstable precursors, they may decarboxylate before forming the pyrimidine ring.

Corrective Action:

  • Use Esters, Not Acids: Always perform the condensation using the pyrimidine ester. Hydrolyze to the acid only in the final step.

  • Pre-Cool Reagents: If using free

    
    -keto acids, keep them at 0°C until the moment of addition.
    

Visualizing the Danger Zone

The following diagram illustrates the Hammick Mechanism , the primary pathway you must avoid. Note how protonation is the "Trigger."

DecarboxylationMechanism cluster_prevention Prevention Strategy Start Pyrimidine-2/4-Carboxylic Acid Protonated N-Protonated Cation (Trigger Species) Start->Protonated Protonation Acid Acidic Conditions (H+) Acid->Protonated TS Ylide Intermediate (Hammick Pathway) Protonated->TS - CO2 (Fast) Product Decarboxylated Pyrimidine + CO2 TS->Product Proton Transfer Block Maintain pH > 4 Avoid Acid Reflux Block->Acid Blocks

Caption: The Hammick mechanism shows why acidic conditions are fatal for pyrimidine carboxylic acids. The protonated ring acts as an electron sink, facilitating CO2 loss.

Validated Experimental Protocol

Protocol: Safe Hydrolysis of Ethyl Pyrimidine-5-Carboxylate

Designed to minimize thermal and acid-catalyzed decarboxylation.

Reagents:

  • Ethyl pyrimidine-5-carboxylate derivative (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H

    
    O) (1.5 equiv)
    
  • THF (Tetrahydrofuran)

  • Distilled Water

  • 1M HCl (for careful acidification)

Step-by-Step:

  • Dissolution: Dissolve the ester (1.0 mmol) in THF (3 mL). Ensure complete dissolution.

  • Reagent Preparation: Dissolve LiOH·H

    
    O (1.5 mmol, 63 mg) in Water (1 mL).
    
  • Addition: Add the aqueous LiOH to the THF solution dropwise at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) . Monitor by TLC (typically 2–4 hours).

    • Critical Checkpoint: Do not heat unless absolutely necessary. If reaction is slow, warm to max 40°C.

  • Workup (The Sensitive Step):

    • Concentrate the mixture under reduced pressure (Rotavap) at <30°C to remove THF.

    • Dilute the remaining aqueous residue with 2 mL of water.

    • Place the beaker in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH with a digital pH meter.

    • STOP adding acid when pH reaches 3.5 – 4.0 .

    • Why? Going to pH 1.0 protonates the ring nitrogens (pKa ~1-2), entering the "Danger Zone" for decarboxylation.

  • Isolation: Collect the precipitate by filtration. Wash with cold water. Dry under vacuum at room temperature (do not oven dry >60°C).

Comparative Data: Solvent & Conditions

The following table summarizes the risk factors associated with different hydrolysis conditions.

ConditionSolvent SystemTemperatureDecarboxylation RiskMechanism of Failure
Acid Hydrolysis 6M HCl / Reflux100°CCRITICAL Hammick / Proton-catalyzed
Basic (Harsh) NaOH / DMSO100°CHIGH Naked anion instability in aprotic solvent
Basic (Standard) NaOH / EtOH / H2OReflux (78°C)MODERATE Thermal elimination
Basic (Mild) LiOH / THF / H2O 25°C LOW Stabilized Carboxylate

References

  • Dunn, G. E., et al. (2011). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. Link

  • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society.[1] Link

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

  • Gong, Y., et al. (2009). Orotic Acid Decarboxylation in Water and Nonpolar Solvents. Biochemistry. Link

Sources

Purification of methyl 6-amino-5-chloropyrimidine-4-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Welcome to the Purification Support Hub

Subject: Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 914916-98-6 / Generic Derivatives) Process: Recrystallization & Impurity Control Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Purification Challenge

Purifying methyl 6-amino-5-chloropyrimidine-4-carboxylate presents a unique set of competing chemical challenges. The molecule contains a basic amino group, an electron-withdrawing chlorine, and a hydrolytically sensitive methyl ester.

The primary difficulty in recrystallizing this compound is not yield, but selectivity . The 5-chloro product often co-crystallizes with the unreacted starting material (des-chloro) or the hydrolyzed acid byproduct. This guide provides a self-validating protocol to maximize purity while preserving the ester functionality.

Module 1: Solvent System Selection

Core Directive: Do not rely on acid/base extraction for this molecule; the ester bond is labile. Neutral recrystallization is the gold standard.

Solvent SystemRoleSuitability RatingTechnical Rationale
Methanol (MeOH) Primary SolventHigh High solubility at reflux; moderate solubility at RT. Best for removing non-polar chlorination byproducts.
Ethanol (EtOH) Primary SolventHigh Slightly higher boiling point than MeOH allows for better dissolution of stubborn crude material.
EtOH / Water Solvent / Anti-solventMedium-High Use if yield in pure alcohol is <50%. Water acts as a powerful anti-solvent but increases the risk of ester hydrolysis if heated too long.
DMF / Water Rescue SystemLow (Specific Use) Only for highly impure, dark material. DMF dissolves almost everything; water forces precipitation. Hard to dry the final product.
Ethyl Acetate Wash SolventMedium Poor solubility for the product (good for washing), but excellent for removing unreacted chlorinating agents (e.g., NCS).

Expert Insight: Start with Methanol . It offers the best balance of polarity for the pyrimidine ring while rejecting inorganic salts (like succinimide from NCS chlorination) which are often present in the crude matrix.

Module 2: Validated Recrystallization Protocol

Prerequisite: Crude purity should be >75% by HPLC. If lower, consider a silica plug filtration (EtOAc/Hexane) before recrystallization.

Step-by-Step Methodology
  • Saturation (The "Dissolution Window"):

    • Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Methanol (5 mL per gram of solid) initially.

    • Heat to reflux (approx. 65°C).

    • Observation Point: If solid remains, add MeOH in 1 mL/g increments until dissolution is complete. Do not exceed 15 mL/g.

  • Hot Filtration (Critical for Clarity):

    • While at reflux, if black specks (carbonized material) or inorganic salts (insoluble in hot MeOH) are visible, filter the hot solution through a pre-heated glass funnel with a fluted filter paper or a Celite pad.

    • Why? Chlorinated pyrimidines often trap inorganic salts that act as nucleation sites for impure crystals later.

  • Controlled Nucleation:

    • Remove from heat.[1][2] Allow the flask to cool to Room Temperature (RT) on a cork ring. Do not use an ice bath yet.

    • Stirring: Moderate magnetic stirring (200 RPM) promotes smaller, purer crystals. Static cooling yields larger crystals but risks trapping mother liquor inclusions.

  • The Anti-Solvent "Push" (Optional):

    • If no crystals form at RT after 30 minutes, add Water (warm, 50°C) dropwise until a faint turbidity persists. Re-heat to clear, then cool again.

  • Harvesting:

    • Cool the slurry to 0–5°C in an ice bath for 1 hour.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash Step: Wash the cake with cold Methanol (or Isopropanol). Do not wash with water alone, as it may dissolve the ester if the pH is uncontrolled.

  • Drying:

    • Dry in a vacuum oven at 40°C. Do not exceed 50°C , as the combination of heat and residual moisture can hydrolyze the ester to the carboxylic acid.

Module 3: Troubleshooting & FAQs

Issue 1: "My product turned into a carboxylic acid (High polarity spot on TLC)."
  • Diagnosis: Hydrolysis of the methyl ester.

  • Cause: This usually happens during the drying phase or if the recrystallization solvent was too wet and heated for too long.

  • Solution:

    • Ensure your MeOH/EtOH is "Dry" or "Anhydrous" grade.

    • Lower the drying oven temperature to <40°C.

    • Rescue: You can re-esterify the acid by refluxing in MeOH with a catalytic amount of H2SO4, then neutralizing and recrystallizing.

Issue 2: "I cannot separate the starting material (6-amino-pyrimidine) from the product."
  • Diagnosis: Co-crystallization. The chloro-substituent (Cl) and the hydrogen (H) it replaced have similar Van der Waals radii, leading to solid solutions.

  • Solution: Recrystallization is often insufficient for separating >10% starting material.

    • Action: Switch to Flash Chromatography . Use a gradient of Dichloromethane (DCM) : Methanol (98:2 to 95:5). The chloro-group adds lipophilicity, making the product move faster (higher Rf) than the starting material.

Issue 3: "The crystals are colored (Yellow/Brown) instead of white."
  • Diagnosis: Oxidation byproducts (azo linkages or polymerized amines).

  • Solution:

    • Add Activated Charcoal (5 wt%) during the hot dissolution step (Step 1).

    • Reflux for 10 minutes.

    • Perform the Hot Filtration (Step 2) rigorously to remove the charcoal.

Issue 4: "No precipitate forms, even in the freezer."
  • Diagnosis: Supersaturation or "Oiling Out."[2]

  • Solution:

    • Seed Crystals: Add a tiny crystal of pure material to the cold solution.

    • Scratching: Scratch the inner glass wall with a glass rod to induce nucleation.[2]

    • Solvent Swap: Rotovap the MeOH and switch to Isopropanol (IPA) . IPA has lower solubility for this class of pyrimidines than MeOH, forcing precipitation.

Module 4: Visualization of Workflows

Diagram 1: The Recrystallization Decision Tree

Caption: Logical workflow for solvent selection and process adjustment based on visual feedback.

Recrystallization_Logic Start Crude Material (>75% Purity) Solvent Dissolve in Hot MeOH (Reflux) Start->Solvent Check1 Is solution clear? Solvent->Check1 Filter Hot Filtration (Remove Salts/Carbon) Check1->Filter No (Solids present) Cool Cool to RT (Slow Stirring) Check1->Cool Yes Filter->Cool Check2 Crystals forming? Cool->Check2 AntiSolvent Add Warm Water (Dropwise) Check2->AntiSolvent No IceBath Ice Bath (0-5°C) 1 Hour Check2->IceBath Yes AntiSolvent->IceBath Isolate Vacuum Filter & Dry (<40°C) IceBath->Isolate

Diagram 2: Impurity Fate Map

Caption: Tracking the separation of common impurities during the methanol recrystallization process.

Impurity_Map cluster_Process Recrystallization (MeOH) Crude Crude Mixture Process Hot Dissolution & Cooling Crude->Process Product Target Product (Crystalline Solid) Process->Product Precipitates Liquor Mother Liquor (Filtrate) Process->Liquor Remains Soluble FilterCake Filter Cake (Insoluble) Process->FilterCake Hot Filter Impurity1 Inorganic Salts (Succinimide/NaCl) Impurity1->FilterCake Removed Early Impurity2 Hydrolyzed Acid (High Polarity) Impurity2->Liquor High Sol in MeOH Impurity3 Starting Material (Des-chloro) Impurity3->Product Risk: Co-crystallizes Impurity3->Liquor Partial Removal

References

  • BenchChem Technical Support. (2025).[2] Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of 6-Dialkylaminopyrimidine Carboxamides. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2024). Methyl 6-amino-2-chloropyrimidine-4-carboxylate Product Specification. Retrieved from [3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Overcoming steric hindrance in 5-chloro-substituted pyrimidine esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 5-chloro-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to overcome the common challenge of steric hindrance in these reactions.

Troubleshooting Guide: Overcoming Common Esterification Hurdles

This section directly addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Problem 1: My Fischer esterification of 5-chloro-pyrimidine carboxylic acid has a very low yield or fails to proceed.

Answer: This is a common issue primarily due to the steric hindrance presented by the 5-chloro substituent, which electronically deactivates the pyrimidine ring and physically blocks the approach of the alcohol nucleophile. The classical Fischer esterification is an equilibrium-driven process that is notoriously sensitive to steric bulk around the carboxylic acid.[1][2]

Mitigation Strategies:

  • Increase Temperature and Reaction Time: Pushing the reaction conditions by increasing the temperature to reflux and extending the reaction time can sometimes overcome the high activation energy.[3][4]

  • Use a Large Excess of Alcohol: Employing the alcohol as the solvent can help shift the equilibrium toward the ester product, in accordance with Le Châtelier's principle.[1][5]

  • Effective Water Removal: Since Fischer esterification produces water, its removal is crucial to drive the reaction forward.[4][5][6] Consider using a Dean-Stark apparatus to azeotropically remove water.

  • Switch to a More Potent Acid Catalyst: While H₂SO₄ is common, consider using a stronger acid catalyst or a Lewis acid to enhance the electrophilicity of the carbonyl carbon.[4]

  • Consider Alternative Methods: For sterically hindered substrates like 5-chloro-substituted pyrimidines, Fischer esterification is often not the optimal method. It is highly recommended to explore more robust alternatives, which are detailed in the FAQs section below.[2][7]

Problem 2: I am observing significant byproduct formation or decomposition of my starting material.

Answer: The formation of byproducts or decomposition can be attributed to the harsh conditions (strong acid, high heat) required for Fischer esterification, which can be incompatible with the sensitive pyrimidine ring.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Moisture in the reaction can lead to unwanted side reactions. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[8][9] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.

  • Lower the Reaction Temperature: If decomposition is observed, try running the reaction at the lowest possible temperature that still allows for some conversion.[9]

  • Change Your Esterification Strategy: The most effective solution is often to move away from harsh, acid-catalyzed methods. Methods that operate under milder, neutral, or basic conditions, such as using coupling agents or proceeding through an acid chloride intermediate, will likely minimize degradation and side product formation.[7][10]

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 5-chloro-substituted pyrimidines so challenging?

The difficulty arises from a combination of electronic and steric effects. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring itself deactivates the carbonyl group, making it less electrophilic. Additionally, the chlorine atom at the 5-position provides significant steric bulk, hindering the nucleophilic attack of the alcohol at the adjacent carbonyl carbon.

Q2: What are the most effective alternative methods to Fischer esterification for these substrates?

For sterically hindered substrates, it is crucial to use methods that either increase the electrophilicity of the carboxylic acid or the nucleophilicity of the alcohol under milder conditions. The three most common and effective strategies are:

  • Conversion to an Acid Chloride: This is a highly reliable two-step method. The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the alcohol to form the ester.[11][12][13]

  • Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP), or more advanced uronium-based reagents like HATU, activate the carboxylic acid in situ to facilitate ester formation under mild conditions.[14][15][16]

  • The Mitsunobu Reaction: This reaction allows for the formation of an ester by activating the alcohol, rather than the carboxylic acid. It is particularly effective for secondary alcohols and proceeds with an inversion of stereochemistry.[17][18][19]

Q3: How do I choose the best alternative method?

The choice of method depends on the specific alcohol, the stability of your substrate, and the desired scale of the reaction.

MethodAdvantagesDisadvantagesBest For
Acid Chloride Highly reliable and generally high-yielding.[11][20]Requires an extra step to form the acid chloride. Reagents like thionyl chloride are hazardous.[21]A wide range of primary and secondary alcohols.
Coupling Reagents Mild reaction conditions, high functional group tolerance.[15]Reagents can be expensive. Byproducts (e.g., DCU) can be difficult to remove.Acid- or base-sensitive substrates; sterically hindered acids and alcohols.
Mitsunobu Reaction Very mild conditions.[17] Effective for hindered secondary alcohols.[19]Reagents (DEAD, DIAD) are toxic. Byproducts can complicate purification. Not suitable for tertiary alcohols.[15][17]Inverting stereocenters; coupling with precious or hindered alcohols.
Q4: I'm still getting low yields even with alternative methods. What else can I optimize?

Even with more robust methods, optimization is often key.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Anhydrous aprotic solvents like THF, DCM, or DMF are typically good choices.[10]

  • Stoichiometry: Carefully control the molar ratios of your reagents. For instance, in CDI-mediated reactions, a 1:1 ratio of acid to CDI is crucial for the initial activation.[10]

  • Catalyst Loading: When using catalysts like DMAP, ensure the correct catalytic amount is used. Too much or too little can be detrimental.

  • Temperature and Time: While these methods are milder, some hindered substrates may still require elevated temperatures or longer reaction times to achieve full conversion.[3] Monitor your reaction by TLC or LC-MS to determine the optimal endpoint.[22]

Visualized Workflow and Mechanisms

Troubleshooting Decision-Making Workflow

The following diagram outlines a logical workflow for troubleshooting and selecting an appropriate esterification strategy for 5-chloro-substituted pyrimidines.

G cluster_acyl cluster_coupling cluster_mitsunobu start Start: Esterification of 5-Chloro-Pyrimidine Carboxylic Acid fischer Attempt Fischer Esterification (Excess Alcohol, H+, Reflux) check_fischer Reaction Successful? (>50% Yield) acyl_chloride_path Option 1: Acid Chloride Route check_fischer->acyl_chloride_path coupling_path Option 2: Coupling Agent Route check_fischer->coupling_path mitsunobu_path Option 3: Mitsunobu Reaction check_fischer->mitsunobu_path end_success Success: Purify Ester check_fischer->end_success form_acyl_chloride 1. Form Acid Chloride (SOCl₂ or Oxalyl Chloride) react_alcohol 2. React with Alcohol (Pyridine or Et₃N as base) dcc_dmap Use DCC/DMAP or HATU/DIPEA mitsunobu_reagents Use PPh₃, DEAD/DIAD end_fail Re-evaluate Substrate Stability & Reagent Purity

Caption: Troubleshooting workflow for esterification.

Mitsunobu Reaction Mechanism

This mechanism illustrates how the Mitsunobu reaction activates the alcohol, bypassing the need for a highly reactive carboxylic acid derivative and thus overcoming steric hindrance at the acid.

Mitsunobu PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OEt]₂ PPh3->Betaine + DEAD DEAD DEAD ROH R'-OH (Alcohol) RCOOH R-COOH (5-Cl-Pyrimidine-COOH) IonPair Ion Pair [Ph₃P⁺-NH-N=C(O)OEt]₂ RCOO⁻ Betaine->IonPair + RCOOH (- H⁺) Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR'] RCOO⁻ IonPair->Oxyphosphonium + R'-OH (- H₂N-N=C(O)OEt)₂ Hydrazine DEAD-H₂ IonPair->Hydrazine Ester R-COOR' (Ester) Oxyphosphonium->Ester SN2 Attack by RCOO⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO

Caption: Simplified Mitsunobu reaction mechanism.

Detailed Experimental Protocols

Protocol 1: Esterification via the Acid Chloride

This two-step protocol is a robust method for esterifying sterically hindered 5-chloro-pyrimidine carboxylic acids.

Step A: Formation of the Acid Chloride

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the 5-chloro-pyrimidine carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step B: Ester Formation

  • Setup: Dissolve the crude acid chloride in anhydrous DCM (~0.5 M) in a clean, dry flask under an inert atmosphere and cool to 0 °C.

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the alcohol/base solution dropwise to the acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

Protocol 2: Esterification using HATU as a Coupling Reagent

This one-pot procedure is suitable for substrates sensitive to the harsh conditions of acid chloride formation.

  • Setup: To a dry flask under an inert atmosphere, add the 5-chloro-pyrimidine carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and HATU (1.2 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent such as DMF or THF (~0.2 M).

  • Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: The Mitsunobu Reaction

This protocol is ideal for coupling with valuable or sterically demanding secondary alcohols where inversion of stereochemistry is desired or acceptable.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the 5-chloro-pyrimidine carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The purification can be challenging due to triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved via flash column chromatography.

References

  • Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link][17]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link][9]

  • MDPI. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(11), 4338. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. Retrieved from [Link][23]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link][20]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][19]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link][11]

  • ResearchGate. (2006). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link][24]

  • Al-Mustansiriyah University. (2020). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link][12]

  • ACS Publications. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. Journal of Organic Chemistry, 73(13), 4882-4887. Retrieved from [Link][25]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link][13]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link][3]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link][7]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][1]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link][4]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(12), 3369. Retrieved from [Link][6]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link][14]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link][2]

  • Luxembourg Bio Technologies. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(15), 5097-5109. Retrieved from [Link][15]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link][5]

  • NIH National Center for Biotechnology Information. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. Retrieved from [Link][21]

Sources

Technical Support Center: Troubleshooting Low Purity in CAS 1956380-48-5 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) is a critical heterocyclic building block[1], frequently utilized in the synthesis of advanced pharmaceutical intermediates, including potent kinase inhibitors[2]. Despite its relatively straightforward structure, researchers frequently encounter stalled reactions and stubborn impurities during its synthesis via the esterification of 6-amino-5-chloropyrimidine-4-carboxylic acid (CAS 914916-98-6)[3].

This guide provides a mechanistic breakdown of common impurities, a self-validating experimental protocol, and actionable troubleshooting FAQs to ensure >99.0% purity.

Synthetic Workflow & Impurity Generation

Understanding the causality of impurity formation is the first step in troubleshooting. The primary synthetic route relies on the thionyl chloride (


) mediated activation of the upstream carboxylic acid in methanol. Impurities typically arise from either moisture-induced hydrolysis  during the reaction or carryover of electrophilic aromatic substitution (EAS) artifacts  from the upstream synthesis.

G SM 6-Amino-5-chloropyrimidine- 4-carboxylic acid (CAS 914916-98-6) Reagent MeOH / SOCl2 (Activation & Esterification) SM->Reagent Step 1: Activation Imp1 Des-chloro Impurity (m/z 154.0) SM->Imp1 Upstream Carryover Imp3 2,5-Dichloro Impurity (m/z 222.0) SM->Imp3 Upstream Carryover Target Methyl 6-amino-5-chloropyrimidine- 4-carboxylate (CAS 1956380-48-5) Reagent->Target Main Pathway (Anhydrous) Imp2 Unreacted Acid (m/z 174.0) Reagent->Imp2 Moisture / Hydrolysis

Reaction pathway and impurity generation for CAS 1956380-48-5 synthesis.

Troubleshooting FAQs

Q1: Why is my HPLC purity stalling at 85% with a major RRT 0.8 impurity? A1: This is typically unreacted 6-amino-5-chloropyrimidine-4-carboxylic acid[3]. The esterification using


/MeOH is highly sensitive to moisture. If the methanol is not strictly anhydrous, the intermediate acid chloride hydrolyzes back to the starting material. Since the starting material is highly polar, it elutes earlier (Relative Retention Time ~0.8) on reverse-phase HPLC.
Mitigation: Ensure MeOH is anhydrous (<50 ppm 

) and

is freshly distilled or of high purity. Add

dropwise at 0 °C to minimize side reactions.

Q2: I am seeing a +34 Da mass impurity in LC-MS. What is it and how do I remove it? A2: A +34 Da mass shift (relative to the target product, m/z 188.0


 m/z 222.0) with a characteristic isotopic pattern for two chlorine atoms indicates the presence of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6)[4]. This is an over-chlorination artifact carried over from the upstream synthesis of the carboxylic acid. The 2-position of the pyrimidine ring can undergo electrophilic chlorination under forcing conditions.
Mitigation: This impurity is structurally very similar to the product and difficult to remove by standard recrystallization. It requires tightening the specifications of the starting material (CAS 914916-98-6) to contain <0.5% of the 2,5-dichloro analog.

Q3: How do I remove the des-chloro impurity (Methyl 6-aminopyrimidine-4-carboxylate)? A3: The des-chloro impurity (m/z 154.0) arises from incomplete chlorination during the upstream synthesis of the starting material. Because both the target and the des-chloro impurity are methyl esters of aminopyrimidines, their solubility profiles are nearly identical. Mitigation: If present in the final product at >1%, a solvent-slurry or recrystallization from Isopropanol (IPA) / Heptane (1:3 v/v) can selectively enrich the target compound in the solid phase. However, the most effective strategy is to ensure complete chlorination of the upstream acid by using a slight excess of N-Chlorosuccinimide (NCS) and monitoring by HPLC before proceeding to esterification.

Impurity Profiling Data

Summarized below are the quantitative markers for the most common impurities encountered during this synthesis to aid in rapid LC-MS/HPLC identification.

Impurity NameCAS NumberRRT (Approx)m/z [M+H]+OriginMitigation Strategy
6-Amino-5-chloropyrimidine-4-carboxylic acid 914916-98-60.80174.0Unreacted starting material / MoistureUse anhydrous MeOH; control

addition
Methyl 6-aminopyrimidine-4-carboxylate N/A0.92154.0Upstream under-chlorinationIPA/Heptane recrystallization; upstream control
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate 502142-81-61.15222.0Upstream over-chlorinationTighten SM specifications (<0.5% dichloro)

Self-Validating Experimental Protocol

To achieve >99.0% HPLC purity with <0.1% unreacted acid, follow this self-validating methodology.

Step 1: Reactor Preparation & Moisture Control

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Causality: The intermediate acid chloride is highly sensitive to water. Any ambient moisture will irreversibly hydrolyze it back to the starting carboxylic acid, stalling the reaction.

  • Validation: Perform a Karl Fischer (KF) titration on the anhydrous methanol before use. Proceed only if KF < 50 ppm.

Step 2: Reagent Charging & Activation

  • Action: Suspend 6-amino-5-chloropyrimidine-4-carboxylic acid (1.0 eq) in the validated anhydrous Methanol (10 volumes). Cool to 0–5 °C. Add Thionyl Chloride (

    
    , 2.0 eq) dropwise over 1 hour.
    
  • Causality:

    
     reacts with MeOH to form HCl and methyl chlorosulfite, which activates the carboxylic acid. Slow addition controls the exothermic release of 
    
    
    
    and HCl gases, preventing localized heating that could drive side reactions (like dimerization).

Step 3: Esterification & In-Process Control (IPC)

  • Action: Gradually warm the reaction to 65 °C (reflux) and stir for 12 hours.

  • Validation: Pull a 0.5 mL sample every 4 hours. Quench into 1 mL of cold water/acetonitrile (1:1) and analyze via reverse-phase HPLC (254 nm). The reaction is deemed complete when the starting material peak (RRT ~0.80) integrates to <0.5% relative to the product peak.

Step 4: Quench & Isolation

  • Action: Concentrate the mixture under reduced pressure to remove excess MeOH and volatile byproducts. Suspend the crude solid in cold water and adjust the pH to 7.5–8.0 using saturated aqueous

    
    .
    
  • Causality: Neutralization is critical. If the product is isolated in its HCl salt form, residual acidity can catalyze the hydrolysis of the newly formed methyl ester back to the acid during drying or storage.

  • Validation: Verify the pH of the aqueous filtrate using a calibrated pH meter (not just pH paper) to ensure complete free-basing before filtration. Filter, wash with cold water, and dry at 45 °C under vacuum to yield CAS 1956380-48-5.

References

  • An improved process for preparation of compound of Formula (I) useful as Kinase inhibitor Source: tdcommons.org URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Chloropyrimidine Ester Formation

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CPE-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical support hub for chloropyrimidine synthesis. You are likely here because you are synthesizing intermediates like Ethyl 4,6-dichloropyrimidine-5-carboxylate and facing one of two extremes: incomplete conversion (kinetic failure) or black tar formation (thermodynamic failure).

The pyrimidine ring, particularly when electron-deficient (ester-substituted), is highly sensitive to thermal history.[1] The formation of the C-Cl bond using phosphoryl chloride (


) is an equilibrium process driven by the removal of HCl.
  • Too Cold (<80°C): The Vilsmeier-Haack type intermediate forms but does not collapse to the chloride.

  • Too Hot (>110°C or prolonged reflux): The pyrimidine ring undergoes ring-opening or polymerization, often observed as a sudden darkening of the reaction mixture.

This guide provides a self-validating protocol to navigate these constraints.

Module 1: Critical Control Points (FAQs)

Phase A: The Chlorination Reaction ( Step)

Q: I am seeing incomplete conversion by TLC/HPLC even after 4 hours at reflux. Should I increase the temperature? A: Do not simply increase the mantle temperature. Incomplete conversion at reflux (usually ~105°C for neat


) often indicates catalyst deactivation  or moisture ingress , not insufficient heat.[1]
  • The Mechanism: The reaction typically requires a base (N,N-diethylaniline or triethylamine) to act as a proton scavenger and catalyst. If your system is "wet,"

    
     hydrolyzes to phosphoric acid, which kills the reaction kinetics.[1]
    
  • The Fix: Instead of superheating (which risks explosion), add a catalytic amount of DMF (Dimethylformamide) .[1] DMF forms a Vilsmeier reagent with

    
    , lowering the activation energy significantly, allowing the reaction to proceed at 80-90°C rather than requiring hard reflux [1].[1]
    

Q: My reaction mixture turned into a black, viscous tar. What happened? A: You likely experienced thermal runaway followed by polymerization. Chloropyrimidines are thermally unstable. If the reaction temperature exceeds 120°C, or if the reflux is maintained after the reaction is complete, the product degrades.[1]

  • Diagnostic: Check your HPLC. If you see a "hump" rather than distinct impurity peaks, it is polymeric.[1]

  • Prevention: Monitor reaction progress strictly. Once the starting material is <1%, cool immediately to 60°C. Do not "soak" the reaction overnight.[1]

Phase B: The Quench (The Safety Zone)[1]

Q: The product purity drops significantly after the water quench. Is this a temperature issue? A: Yes. This is the most common failure point. The hydrolysis of the ester group (saponification) competes with the destruction of excess


.
  • The Problem: Quenching

    
     is highly exothermic. If the internal temperature rises above 25-30°C during the quench, the acidic/aqueous environment will hydrolyze your newly formed C-Cl bond back to C-OH, or hydrolyze the ester to the carboxylic acid [2].[1]
    
  • The Protocol: You must control the rate of addition to maintain

    
    . Use an ice/salt bath and add the reaction mixture into the water (inverse quench), not water into the mixture.
    

Module 2: Troubleshooting by Impurity Profile

Use this table to diagnose temperature-related failures based on your analytical data (LC-MS/HPLC).

ObservationImpurity IDRoot Cause (Temperature/Process)Corrective Action
SM Remains Hydroxy-pyrimidine ester

too low (<80°C) or wet reagents.
Dry reagents; Add DMF catalyst; Ensure vigorous reflux.
New Peak (M-Cl+OH) Hydroxy-pyrimidine (Reversion)

too high (>30°C).
Slower quench; Use jacketed reactor; Maintain <20°C.
New Peak (M-OEt+OH) Pyrimidine Carboxylic Acid

too high + low pH.
Ester hydrolysis. Neutralize quench buffer immediately.
Black/Brown Oil Polymers / Tar

>115°C or time >6h.
Reduce reaction time; Lower bath temp; Use vacuum distillation for workup.
Regioisomer (if

)
Wrong Isomer (C4 vs C2)

too high.
See Module 3 (Regioselectivity).

Module 3: Visualizing the Pathway

Reaction Logic & Failure Modes

The following diagram illustrates the critical temperature thresholds for the synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate.

ReactionPathway cluster_legend Thermodynamic Zones SM Dihydroxy Ester (Starting Material) Inter Phosphorylated Intermediate SM->Inter POCl3, Base 50-70°C Inter->SM Reversible if T < 80°C Product 4,6-Dichloro Ester (Target Product) Inter->Product Reflux (80-105°C) CRITICAL ZONE Tar Polymer/Tar (Degradation) Product->Tar Overheating (>115°C or >6h) Hydrol Hydrolysis Product Product->Hydrol Quench Exotherm (T > 30°C) Green: Stable Green: Stable Red: Unstable Red: Unstable Green: Stable->Red: Unstable

Caption: Figure 1. Thermal reaction pathway for chloropyrimidine ester synthesis. Note the narrow stability window for the target product before degradation or hydrolysis occurs.

Module 4: Standardized Optimization Protocol

Objective: Synthesize Ethyl 4,6-dichloropyrimidine-5-carboxylate with >95% purity.

Step 1: Reaction Assembly
  • Charge Ethyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 equiv) into a dry reactor.

  • Add

    
      (3.0 - 5.0 equiv). Note: 
    
    
    
    acts as solvent and reagent.
  • Add N,N-Diethylaniline (1.0 equiv) slowly at room temperature.

    • Tip: The amine hydrochloride salt will precipitate; this is normal.

Step 2: The Temperature Ramp (Crucial)
  • Initiation: Heat to 60°C and hold for 30 mins. This allows the initial phosphorylation to occur without runaway gas evolution.

  • Reaction: Ramp to 100-105°C (Gentle Reflux) over 30 mins.

    • Checkpoint: Monitor HCl gas evolution. It should be steady, not violent.

  • Hold: Reflux for 2–4 hours.

    • Sampling: Take an aliquot, quench in mini-vial of cold MeOH, check HPLC. If SM > 2%, continue.[1] If Product degrades, STOP.

Step 3: The Controlled Quench
  • Cool Down: Cool the reaction mass to 40-50°C . Do not cool to RT yet (viscosity becomes too high).

  • Removal: Distill off excess

    
     under reduced pressure (Vacuum) at Max Bath Temp 60°C .
    
    • Why? Removing

      
       reduces the exotherm during the water quench.
      
  • Quenching: Pour the resulting thick oil slowly into Ice Water (0°C) with vigorous stirring.

    • Temp Limit: Maintain pot temperature < 20°C .

Module 5: Regioselectivity (If Reacting Further)

If your next step is a Nucleophilic Aromatic Substitution (


) on the ester you just made, temperature dictates which chlorine is replaced.[1]

Regioselectivity cluster_cold Kinetic Control (-78°C to 0°C) cluster_hot Thermodynamic Control (>25°C) Start 4,6-Dichloropyrimidine Ester C2 C-2 Substitution (Major Product) Start->C2 Low Temp (Alkoxides) C4 C-4 Substitution (Major Product) Start->C4 High Temp (Amines/Heat)

Caption: Figure 2. Temperature dependence of regioselectivity in chloropyrimidines. C2 substitution is kinetically favored at low temperatures, while C4 is thermodynamically favored [3].[1]

References

  • Process Development of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.Organic Process Research & Development.

    
     chlorination to prevent thermal decomposition.
    [1]
    
  • Scalable Synthesis of 4,6-Dichloropyrimidine. Organic Process Research & Development. Details the safety hazards of the quench step and the necessity of temperature control to prevent hydrolysis. [1]

  • Regioselective Nucleophilic Aromatic Substitution of Chloropyrimidines. Journal of Organic Chemistry. Explains the kinetic vs. thermodynamic control (C2 vs C4 selectivity) based on reaction temperature. [1]

  • Safety Data Sheet: Ethyl 4,6-dichloropyrimidine-5-carboxylate. Fisher Scientific. Provides physical property data and stability warnings.[2][3] [1]

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of Pyrimidine Ester Carbonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectroscopic Signature

In drug development, pyrimidine derivatives are ubiquitous pharmacophores, serving as the backbone for nucleoside analogs, antifolates, and kinase inhibitors. When functionalized with an ester group (e.g., for prodrug design or synthetic intermediates), accurate characterization of the carbonyl (


) stretching vibration is critical.

This guide provides a definitive comparison of the Pyrimidine Ester Carbonyl against its primary structural alternatives: Benzoates (aromatic esters) and Aliphatic Esters . Unlike standard aromatic esters, the electron-deficient nature of the pyrimidine ring induces a specific spectral shift that can be diagnostic if properly analyzed.

Key Takeaway

The pyrimidine ester carbonyl typically absorbs in the


  range.[1] This is higher  in frequency than analogous benzoate esters (

) due to the electron-withdrawing inductive effect of the ring nitrogens, which suppresses the conjugation-induced redshift common in benzene systems.

Comparative Analysis: Electronic Effects & Spectral Shifts

To rigorously identify a pyrimidine ester, one must distinguish it from its spectroscopic "look-alikes." The position of the carbonyl peak is dictated by the balance between Resonance (Mesomeric) Effects (which lower frequency) and Inductive Effects (which raise frequency).

The Comparison Matrix
FeaturePyrimidine Ester (Target)Benzoate Ester (Alternative 1)Saturated Aliphatic Ester (Alternative 2)
Typical




Electronic Environment Electron-Deficient HeterocycleElectron-Rich Aromatic RingNon-Conjugated Alkyl Chain
Dominant Effect Inductive Withdrawal (-I) by Ring N atoms opposes resonance.Resonance Donation (+M) from ring to carbonyl.Hyperconjugation (minor); mostly bond stiffness.
Bond Order Implication Higher double-bond character than benzoates.Reduced double-bond character (more single-bond character).Pure double-bond character.
Diagnostic Ring Peaks

stretch at


stretch at

None (C-H bending only).
Mechanistic Insight: Why the Shift?

In a Benzoate , the benzene ring acts as an electron donor via resonance (+M effect). This delocalization pumps electron density into the carbonyl oxygen, increasing the single-bond character of the


 bond, thereby weakening the spring constant (

) and lowering the vibrational frequency (

).

In a Pyrimidine Ester , the nitrogen atoms in the ring are electronegative. They exert a strong inductive withdrawal (-I effect) that pulls electron density away from the carbonyl carbon.[1] Furthermore, the electron-deficient nature of the ring makes it a poorer resonance donor than benzene. Consequently, the


 bond retains more of its double-bond character, resulting in a stiffer bond and a higher absorption frequency, often overlapping with non-conjugated aliphatic esters.

ElectronicEffects Ben Benzene Ring (Electron Rich) Res Resonance (+M) Donates e- to C=O Ben->Res Strong Pyr Pyrimidine Ring (Electron Deficient) Pyr->Res Weak Ind Inductive (-I) Withdraws e- from C=O Pyr->Ind Dominant CO_Ben Benzoate C=O Weaker Bond Lower Freq (1720 cm-1) Res->CO_Ben Redshift CO_Pyr Pyrimidine C=O Stiffer Bond Higher Freq (1740 cm-1) Res->CO_Pyr Minor Redshift Ind->CO_Pyr Blueshift

Figure 1: Mechanistic flow illustrating why pyrimidine esters absorb at higher wavenumbers than benzoates.

Experimental Protocol: Self-Validating FTIR Workflow

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS or MCT detector.

  • Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal (Preferred for speed and reproducibility) OR KBr Transmission (Preferred for high-resolution structural analysis).

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: 32 (Screening) to 64 (Publication Quality).

Step-by-Step Procedure
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect an air background spectrum. Validation: The region

      
       (Diamond absorption) and 
      
      
      
      (
      
      
      ) should be consistent with system baselines.
  • Sample Preparation:

    • Solid Samples: Place

      
       of sample on the ATR crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).
      
    • Why: Poor contact yields noisy spectra with weak peaks. Over-pressure can damage softer crystals (ZnSe).

  • Data Acquisition:

    • Acquire the spectrum from

      
       to 
      
      
      
      .[2][3]
    • Perform an automatic baseline correction if the baseline is tilted (common in ATR due to penetration depth dependence).

  • Peak Assignment & Validation (The "Rule of Three"):

    • Primary Target: Locate the Carbonyl (

      
      ) peak.[1][4][5][6][7][8][9] Expect a sharp, intense band at 
      
      
      
      .
    • Secondary Confirmation (Ring): Look for the Pyrimidine Ring breathing/stretching modes. These appear as a pair of sharp bands between

      
       .
      
      • Note: If these are absent or appear below

        
        , re-evaluate the heterocyclic structure.
        
    • Tertiary Confirmation (Ester C-O): Identify the

      
       stretching vibrations.
      
      • Asymmetric Stretch:

        
         (Strong).
        
      • Symmetric Stretch:

        
        .[10]
        
Troubleshooting Table
ObservationProbable CauseCorrective Action
Peak at

Hydrogen Bonding or Solvent EffectSample may be wet (H-bonds lower frequency). Dry sample in vacuum oven.
Broad Shoulder on C=O HydrolysisCheck for broad -OH stretch (

). Sample may have hydrolyzed to acid.
Split Carbonyl Peak Fermi ResonanceCommon in esters. Look for a overtone band near

(2x frequency).
Weak Signal Poor Crystal ContactRe-clamp sample; grind solid to finer powder before applying.

Decision Logic for Peak Assignment

Use this logic flow to confirm the identity of your peak during spectral analysis.

DecisionTree Start Identify Strongest Peak (1650 - 1760 cm-1) CheckPos Is Peak > 1730 cm-1? Start->CheckPos CheckRing Check 1550-1600 cm-1 Are there sharp Ring bands? CheckPos->CheckRing Yes Benzoate Suspect Benzoate or Conjugated Ketone CheckPos->Benzoate No Yes Yes No No (< 1730 cm-1) CheckAliphatic Check 1500-1600 cm-1 Are Ring bands present? CheckRing->CheckAliphatic No PyrEster CONFIRMED: Pyrimidine Ester CheckRing->PyrEster Yes (C=N/C=C) AliEster Suspect: Aliphatic Ester CheckAliphatic->AliEster No Ring Peaks

Figure 2: Logical workflow for distinguishing pyrimidine esters from benzoates and aliphatic esters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general ester ranges).
  • NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Reference for polymer and industrial ester analysis).
  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Spectroscopy Online. (2018). The C=O[1][5][6][7][8][11] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 6-amino-5-chloropyrimidine-4-carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). The 6-amino-5-chloropyrimidine-4-carboxylate scaffold is a privileged core in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including kinase inhibitors and anti-tubercular agents.[1] The choice between the methyl and ethyl esters of this scaffold, while seemingly minor, can have profound implications for reactivity in subsequent synthetic transformations. This guide provides an in-depth comparison of the reactivity of methyl 6-amino-5-chloropyrimidine-4-carboxylate and its ethyl counterpart, supported by fundamental principles of organic chemistry and illustrative experimental protocols.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of an ester is primarily governed by two key factors: the steric environment around the carbonyl group and the electronic nature of the alkoxy group.[2][3] Understanding these principles is fundamental to predicting the behavior of our target molecules.

  • Steric Hindrance: This refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction.[3] The larger the group attached to the ester's oxygen (the alkoxy group), the more it can physically block the approach of a nucleophile to the electrophilic carbonyl carbon.

  • Electronic Effects: The ethyl group, with an additional methyl group compared to the methyl ester, is slightly more electron-donating through an inductive effect (+I).[4] This subtle donation of electron density to the carbonyl carbon can make it marginally less electrophilic and therefore less susceptible to nucleophilic attack.

In the context of comparing a methyl ester to an ethyl ester, the steric effect is generally the more dominant factor influencing reactivity.[5]

Reactivity Comparison in Key Synthetic Transformations

The differential reactivity of methyl and ethyl 6-amino-5-chloropyrimidine-4-carboxylate becomes apparent in several common synthetic operations crucial for drug discovery and development.

Ester Hydrolysis: A Tale of Two Rates

The hydrolysis of the ester to the corresponding carboxylic acid is a frequent step in synthesis, often necessary for subsequent amide bond formation.[1][6] It is in this reaction that the difference between the methyl and ethyl esters is most pronounced.

The underlying principle: Base-catalyzed hydrolysis of esters proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The rate-determining step is typically the formation of this intermediate.

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is expected to undergo hydrolysis at a faster rate than its ethyl counterpart. The smaller size of the methoxy group presents a lower steric barrier to the incoming hydroxide nucleophile, allowing for more rapid formation of the tetrahedral intermediate.[5][7][8]

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate , with its bulkier ethoxy group, will experience greater steric hindrance at the carbonyl center. This increased steric crowding slows down the rate of nucleophilic attack, resulting in a slower hydrolysis reaction.[2][7]

The following diagram illustrates the transition state for the nucleophilic attack by a hydroxide ion, highlighting the increased steric congestion in the ethyl ester.

G Transition State of Ester Hydrolysis cluster_0 Methyl Ester cluster_1 Ethyl Ester C1 C O1 O C1->O1 δ⁻ O_Me O-CH₃ C1->O_Me Pyr1 Pyrimidine Ring C1->Pyr1 OH1 HO⁻ OH1->C1 Nucleophilic Attack C2 C O2 O C2->O2 δ⁻ O_Et O-CH₂CH₃ C2->O_Et Pyr2 Pyrimidine Ring C2->Pyr2 OH2 HO⁻ OH2->C2 Nucleophilic Attack

Caption: Transition state comparison for ester hydrolysis.

Amidation: Impact on Drug Candidate Synthesis

The conversion of the ester to an amide is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing diverse amine building blocks.[6] Similar to hydrolysis, the rate of amidation is also influenced by the nature of the ester.

The underlying principle: Amidation of an ester with an amine is also a nucleophilic acyl substitution reaction. While generally less reactive than hydroxide, amines act as nucleophiles, attacking the carbonyl carbon.

Methyl 6-amino-5-chloropyrimidine-4-carboxylate will typically react faster with amines. The reduced steric hindrance allows for more efficient nucleophilic attack by the amine, leading to shorter reaction times or the possibility of using milder reaction conditions. This can be advantageous when working with sensitive or sterically hindered amines.

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate , due to its greater steric bulk, will react more slowly with amines. To achieve comparable reaction rates to the methyl ester, it may be necessary to employ higher temperatures, longer reaction times, or more reactive coupling agents, which could potentially lead to side reactions or decomposition of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. In the case of 6-amino-5-chloropyrimidine-4-carboxylate, the chlorine at the 5-position is a potential site for SNAr.

The difference in the ester group (methyl vs. ethyl) is expected to have a minimal direct electronic effect on the reactivity of the pyrimidine ring itself. The primary electronic influence comes from the strongly deactivating carboxylate group and the activating amino group. However, the choice of ester can have an indirect effect. For instance, if a reaction requires forcing conditions (e.g., high temperature) that could also lead to ester hydrolysis or transesterification, the more robust ethyl ester might be slightly preferred for its greater stability.

Data Summary

FeatureMethyl 6-amino-5-chloropyrimidine-4-carboxylateEthyl 6-amino-5-chloropyrimidine-4-carboxylateRationale
Relative Rate of Hydrolysis FasterSlowerLess steric hindrance from the methyl group.[5][7]
Relative Rate of Amidation FasterSlowerLess steric hindrance facilitates nucleophilic attack by amines.
Reaction Conditions Milder conditions may be sufficient.May require more forcing conditions (higher temperature, longer time).To overcome the higher activation energy due to steric hindrance.[7]
Stability Less stable towards hydrolysis.More stable towards hydrolysis.
Choice of Application Preferred for rapid, high-yielding conversions to the carboxylic acid or amides under mild conditions.May be chosen when greater stability of the ester is required during other transformations on the pyrimidine ring.

Experimental Protocols

The following are representative protocols for comparing the reactivity of the methyl and ethyl esters.

Protocol 1: Comparative Base-Catalyzed Hydrolysis

Objective: To compare the rate of hydrolysis of methyl and ethyl 6-amino-5-chloropyrimidine-4-carboxylate under identical basic conditions.

Materials:

  • Methyl 6-amino-5-chloropyrimidine-4-carboxylate

  • Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Set up two identical round-bottom flasks, each equipped with a magnetic stirrer.

  • In Flask A, dissolve 1 mmol of methyl 6-amino-5-chloropyrimidine-4-carboxylate in 10 mL of THF.

  • In Flask B, dissolve 1 mmol of ethyl 6-amino-5-chloropyrimidine-4-carboxylate in 10 mL of THF.

  • To each flask, add 5 mL of 1 M NaOH solution at room temperature while stirring.

  • Start a timer and monitor the progress of each reaction by TLC (e.g., every 15 minutes) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product, 6-amino-5-chloropyrimidine-4-carboxylic acid, will have a different Rf value than the starting esters.

  • Alternatively, for more quantitative analysis, take aliquots from each reaction mixture at regular intervals, quench with 1 M HCl, and analyze by HPLC to determine the percentage conversion of the starting material.

  • Once one of the reactions is complete (as determined by TLC or HPLC), stop both reactions by acidifying with 1 M HCl to pH ~3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Compare the time taken for complete conversion for both esters.

G Workflow for Comparative Hydrolysis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve Methyl Ester in THF C Add 1M NaOH to both flasks A->C B Dissolve Ethyl Ester in THF B->C D Monitor by TLC/HPLC at intervals C->D E Quench with 1M HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Compare Reaction Times G->H

Caption: Experimental workflow for comparative hydrolysis.

Protocol 2: Comparative Amidation with Benzylamine

Objective: To compare the reactivity of methyl and ethyl 6-amino-5-chloropyrimidine-4-carboxylate in an amidation reaction.

Materials:

  • Methyl 6-amino-5-chloropyrimidine-4-carboxylate

  • Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

  • Benzylamine

  • Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up two identical round-bottom flasks.

  • In Flask A, dissolve 1 mmol of methyl 6-amino-5-chloropyrimidine-4-carboxylate in 10 mL of DMF.

  • In Flask B, dissolve 1 mmol of ethyl 6-amino-5-chloropyrimidine-4-carboxylate in 10 mL of DMF.

  • To each flask, add benzylamine (1.1 mmol), followed by DIPEA (2.5 mmol).

  • Stir the mixtures at room temperature for 5 minutes.

  • Add HATU (1.2 mmol) to each flask.

  • Monitor the reactions by TLC or HPLC.

  • After a set period (e.g., 4 hours), quench both reactions by pouring them into 50 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude products by column chromatography.

  • Compare the yields of the desired amide product from both reactions.

Conclusion

The choice between methyl and ethyl 6-amino-5-chloropyrimidine-4-carboxylate is a strategic one that should be guided by the specific requirements of the synthetic route. For transformations that require the conversion of the ester to a carboxylic acid or an amide, the methyl ester is generally the superior choice due to its higher reactivity, which allows for milder reaction conditions and potentially higher yields. Conversely, if the ester functionality needs to be preserved during a series of reactions on the pyrimidine core, the more stable ethyl ester might be advantageous. A thorough understanding of the principles of steric and electronic effects empowers the medicinal chemist to make informed decisions, thereby optimizing synthetic pathways and accelerating the drug discovery process.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry.
  • Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.
  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (n.d.). [Source not provided].
  • Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). UJ Content - University of Johannesburg.
  • Steric Effects in Alkylpyrimidines. (2026).
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (n.d.). RSC Publishing.
  • An Explanation of Substituent Effects. (2023). Chemistry LibreTexts.
  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. (n.d.). Proprep.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). [Source not provided].
  • Substituent Effects. (n.d.). Chemistry - University of Calgary.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). [Source not provided].
  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. (2014). Journal of the American Chemical Society.
  • Steric effect (chemistry). (n.d.). McGraw Hill's AccessScience.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2025).
  • Studies on the Chemical Reactivity of Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine- 5-carboxylate. (n.d.).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). PMC.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. (2010).
  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. (2025).
  • Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. (n.d.).

Sources

Analytical Precision: Differentiating Methyl Esters from Carboxylic Acid Impurities via TLC

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, tracking the esterification of a carboxylic acid—or conversely, detecting residual acid impurities in a purified methyl ester—is a fundamental quality control step. While High-Performance Liquid Chromatography (HPLC) offers quantitative precision, Thin Layer Chromatography (TLC) remains the frontline tool for rapid, real-time reaction monitoring. However, differentiating a methyl ester from its parent carboxylic acid on standard normal-phase silica presents a unique physicochemical challenge: the severe streaking of the acid.

This guide objectively compares TLC methodologies, explains the thermodynamic causality behind stationary phase interactions, and provides a self-validating protocol for absolute differentiation using acid-modified eluents and selective chemical staining.

Mechanistic Causality: The Polarity & Hydrogen Bonding Gap

To understand why standard TLC fails to resolve these two species cleanly, we must analyze the molecular interactions at the silica gel interface. The stationary phase consists of silica gel particles populated with surface silanol groups (Si-OH), which act as strong hydrogen bond donors and acceptors 1.

  • Methyl Esters: Lacking a hydrogen bond donor, esters interact with the silica surface primarily through weaker dipole-dipole interactions. This allows them to partition favorably into the mobile phase, migrating cleanly with a high retention factor (

    
    ) 1.
    
  • Carboxylic Acids: Free acids are strong hydrogen bond donors and acceptors. As they migrate, they form multiple, dynamic hydrogen bonds with the silanol groups. Furthermore, partial ionization of the acid on the slightly acidic silica surface leads to multiple equilibrium states. This manifests macroscopically as "streaking" or "tailing" from the baseline, obscuring nearby spots and making accurate

    
     calculation impossible 2, 3.
    

Interactions Analyte Reaction Mixture (Ester + Acid Impurity) Ester Methyl Ester (No H-Bond Donor) Analyte->Ester Acid Carboxylic Acid (H-Bond Donor & Acceptor) Analyte->Acid Silica Silica Gel (Si-OH) Stationary Phase Ester->Silica Weak Dipole Interaction (High Rf, Sharp Spot) BCG Bromocresol Green Stain (Selective for pKa < 5) Ester->BCG No Reaction (Invisible) Acid->Silica Strong H-Bonding (Low Rf, Streaking) Acid->BCG Protonates Indicator (Yellow Spot) Modifier Acetic Acid Modifier (1-5% in Mobile Phase) Modifier->Acid Suppresses Ionization (Yields Sharp Spot) Modifier->Silica Competitively Masks Active Silanol Sites

Logical relationship of analyte interactions with the stationary phase and chemical stains.

Comparative TLC Methodologies

To resolve the streaking issue and accurately differentiate the two species, chemists must alter the chromatographic environment. Below is a comparison of three distinct approaches:

  • Method A: Standard Normal-Phase TLC (The Baseline) Using a standard binary solvent system (e.g., Hexane/Ethyl Acetate). The ester elutes cleanly, but the acid streaks heavily. This method is insufficient for quantifying acid impurities.

  • Method B: Acid-Modified Normal-Phase TLC (The Gold Standard) Adding 1-5% of a volatile organic acid (Acetic Acid or Formic Acid) to the mobile phase. The modifier serves a dual mechanistic purpose: it suppresses the ionization of the analyte acid (keeping it protonated) and competitively binds to the highly active silanol sites on the silica gel 2, 3. This forces the carboxylic acid to migrate as a tight, quantifiable band.

  • Method C: Reverse-Phase (C18) TLC Utilizing a non-polar stationary phase with a polar mobile phase (Methanol/Water). The elution order is reversed: the polar acid elutes faster (higher

    
    ) than the lipophilic ester. While effective, C18 plates are significantly more expensive than standard silica.
    
Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior of a generic carboxylic acid and its corresponding methyl ester under different TLC conditions.

MethodStationary PhaseMobile Phase SystemEster

Acid

Spot Morphology
Standard NP-TLC Silica Gel 60Hexane / EtOAc (7:3)~0.600.00 - 0.20Ester sharp; Acid exhibits severe streaking.
Acid-Modified TLC Silica Gel 60Hexane / EtOAc / AcOH (70:29:1)~0.62~0.35Both spots sharp and well-defined.
Reverse-Phase TLC C18 SilicaMethanol / Water (8:2)~0.25~0.65Both spots sharp; Elution order reversed.
Visualization: Building a Self-Validating System

Relying solely on


 values is a single point of failure in analytical chemistry. A self-validating protocol requires orthogonal confirmation. While universal stains like Potassium Permanganate (

) or Phosphomolybdic Acid (PMA) will visualize both the ester and the acid 4, they do not chemically differentiate them.

The Bromocresol Green (BCG) Advantage: Bromocresol green is a sulfonephthalein dye used as a pH indicator. In TLC, a 0.04% solution in ethanol selectively visualizes compounds with a


 below 5.0 5, 6.
  • Mechanism: The free carboxylic acid protonates the basic form of the dye.

  • Result: The acid appears as a bright yellow spot against a blue/green background. The methyl ester (lacking acidic protons) does not react and remains invisible 6, 7.

By combining an acid-modified mobile phase (for


 resolution) with BCG staining (for chemical confirmation), you create an absolute, self-validating diagnostic test.

Workflow Prep Prepare Mobile Phase Hexane:EtOAc + 1% AcOH Spot Co-Spot Plate: 1. Ester  2. Mix  3. Acid Prep->Spot Develop Develop Plate in Chamber Spot->Develop Dry CRITICAL: Dry Plate Thoroughly (Remove residual AcOH) Develop->Dry Prevents false positives Stain Dip in Bromocresol Green Dry->Stain Interpret Yellow Spot = Acid Invisible = Ester Stain->Interpret

Step-by-step experimental workflow for acid-modified TLC and BCG staining.

Step-by-Step Experimental Methodology

Reagents Required:

  • TLC Plates: Silica gel 60

    
    
    
  • Solvents: Hexane, Ethyl Acetate, Glacial Acetic Acid

  • Stain: Bromocresol Green solution (Dissolve 0.04g BCG in 100 mL ethanol, basified dropwise with 0.1 M NaOH until a blue color just appears) 5, 6.

Protocol:

  • Mobile Phase Preparation: In a clean TLC chamber, prepare a solvent mixture of Hexane and Ethyl Acetate (e.g., 7:3 ratio). Add exactly 1% (v/v) Glacial Acetic Acid. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, and allow it to equilibrate for 10 minutes 4.

  • Co-Spotting (Self-Validation): On the baseline of the TLC plate, apply three distinct spots:

    • Lane 1: Pure reference methyl ester.

    • Lane 2: The reaction mixture / unknown sample.

    • Lane 3: Pure reference carboxylic acid.

    • Causality: Co-spotting ensures that slight variations in plate thickness or solvent saturation do not lead to misinterpretation of

      
       shifts 4.
      
  • Development: Place the plate in the chamber. Allow the solvent front to rise until it is approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Crucial Drying Step: Evaporate the solvent completely using a gentle stream of nitrogen or a heat gun.

    • Causality: Because the mobile phase contains acetic acid, failing to completely dry the plate will cause the residual acetic acid to react with the Bromocresol Green stain, turning the entire plate yellow and ruining the visualization 7.

  • Visualization:

    • First, examine the plate under short-wave UV light (254 nm) if the compounds possess aromatic rings or conjugated systems. Mark any visible spots.

    • Second, quickly dip the plate into the Bromocresol Green stain using forceps. Wipe the excess stain from the back of the plate.

    • Observation: Carboxylic acid impurities will immediately appear as bright yellow spots on a blue/light-green background. No heating is required 6. The methyl ester will not stain with BCG.

References
  • Bromocresol green - Wikipedia. Wikipedia.org. Available at:[Link]

  • TLC Stains Preparation. ChemicalDesk.Com. Available at:[Link]

  • Thin Layer Chromatography. Illinois.edu. Available at:[Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.com. Available at:[Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at:[Link]

  • TLC tailing and carboxylic acid? ResearchGate.net. Available at:[Link]

Sources

Comprehensive Comparison Guide: UV-Vis Absorption Maxima of 6-Amino-5-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 6-amino-5-chloropyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for numerous kinase inhibitors and endothelin receptor antagonists[1][2]. Accurate determination of the UV-Vis absorption maximum (


) for these derivatives is a critical prerequisite for structural elucidation, purity assessment, and the development of robust High-Performance Liquid Chromatography (HPLC) methods.

This guide objectively compares the UV-Vis spectral properties of key 6-amino-5-chloropyrimidine derivatives against alternative pyrimidine structures, detailing the causality behind their electronic transitions and providing a self-validating experimental protocol for accurate spectral analysis.

The Causality Behind Pyrimidine Electronic Transitions

To understand the UV-Vis spectra of 6-amino-5-chloropyrimidine derivatives, one must analyze the interplay of molecular orbitals within the heterocyclic core. Unsubstituted pyrimidines typically exhibit two primary absorption bands: an allowed


 transition (~240 nm) and a symmetry-forbidden but observable 

transition (~280 nm)[3].

When the pyrimidine ring is functionalized, these transitions are significantly altered:

  • The Auxochromic Effect (+M): The addition of a 6-amino group introduces a strong resonance electron-donating effect (+M). The nitrogen's lone pair delocalizes into the pyrimidine

    
    -system, reducing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a pronounced bathochromic (red) shift  and a hyperchromic effect (increased molar absorptivity)[3].
    
  • The Inductive Effect (-I): The 5-chloro substituent exerts an electron-withdrawing inductive effect alongside a "heavy atom effect." This stabilizes the excited

    
     state, further modulating the 
    
    
    
    to the 250–265 nm range, depending on the solvent environment[4][5].

Electronic_Transitions Ground Pyrimidine Core (Ground State S0) PiPi π → π* Transition (~240 nm) Ground->PiPi nPi n → π* Transition (~280 nm) Ground->nPi Final 6-Amino-5-Chloropyrimidine λ_max: 255-265 nm PiPi->Final nPi->Final Auxo 6-Amino Group (+M Resonance) Auxo->PiPi Bathochromic Shift Auxo->Final Halo 5-Chloro Group (-I Inductive) Halo->nPi Orbital Stabilization Halo->Final

Caption: Electronic transitions and substituent effects dictating the UV-Vis absorption of 6-amino-5-chloropyrimidines.

Comparative UV-Vis Data

The absorption maximum of a 6-amino-5-chloropyrimidine derivative is highly dependent on its extended conjugation and the chosen solvent system. Table 1 summarizes the experimentally determined


 values for prominent derivatives compared to structural alternatives.

Table 1: UV-Vis Absorption Maxima of Pyrimidine Derivatives

Compound / Active Pharmaceutical IngredientStructural ClassificationSolvent System

(nm)
Analytical Application
Tovorafenib (Ojemda) [1]6-amino-5-chloropyrimidine-4-carboxamidoDimethylsulfoxide (DMSO)260.2 nm Bulk drug assay & formulation quantification.
Aprocitentan (Tryvio) [2]6-amino-5-chloropyrimidinepH 7 Phosphate Buffer235 nm, 257 nm HPLC purity profiling; dual-band monitoring.
2-Amino-5-chloropyrimidine-4-carboxylic acid [4]5-chloropyrimidine building blockDMSO / Aqueous254–256 nm Reaction monitoring & regioisomer differentiation.
Gold(I) 2-amino-5-chloropyrimidine [5]Organometallic Coordination ComplexDichloromethane250–350 nm Luminescence and photophysical characterization.
Reference: 6-Aminouracil[6]Unsubstituted halogen-free analogWater / Methanol~260 nmBaseline comparison for auxochromic shifts.

Data Interpretation: The presence of the 5-chloro and 6-amino groups consistently anchors the primary absorption band in the 255–262 nm window. Complexation with metals (e.g., Gold(I) complexes) broadens this absorption significantly due to Metal-to-Ligand Charge Transfer (MLCT)[5].

Self-Validating Experimental Protocol

To ensure scientific integrity and trustworthiness, the determination of


 must account for solvent cutoffs and concentration-dependent deviations from Beer-Lambert's Law[1].

Critical Insight: Tovorafenib is highly soluble in DMSO, and its


 is reported at 260.2 nm[1]. However, DMSO has a UV cutoff of ~268 nm. Measuring near a solvent's cutoff introduces severe background noise. Therefore, a self-validating protocol must utilize rigorous baseline subtraction or a co-solvent dilution strategy.
Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the 6-amino-5-chloropyrimidine derivative (e.g., Tovorafenib) and dissolve it in 10 mL of spectroscopic-grade DMSO to create a 1000 µg/mL stock solution[1]. Sonicate for 10 minutes to ensure complete dissolution.

  • Serial Dilution: Dilute the stock solution using a UV-transparent solvent (e.g., methanol or pH 7 phosphate buffer) to yield a working concentration range of 2 to 14 µg/mL. This mitigates the DMSO UV cutoff interference while maintaining analyte solubility[1][2].

  • Baseline Correction (Blanking): Fill matched 1 cm quartz cuvettes with the exact solvent mixture used for the final dilution. Perform a baseline scan from 200 nm to 400 nm to subtract solvent absorbance.

  • Spectral Scanning: Replace the sample cuvette with the 10 µg/mL analyte solution. Record the absorption spectrum. Identify the

    
     (expected between 255 nm and 265 nm).
    
  • Linearity Validation: Measure the absorbance of the entire calibration series (2–14 µg/mL) at the determined

    
    . Plot Absorbance vs. Concentration. A correlation coefficient (
    
    
    
    )
    
    
    validates the method and confirms the absence of concentration-dependent aggregation[1].

UV_Workflow Step1 1. Stock Preparation Dissolve in DMSO (1000 µg/mL) Step2 2. Serial Dilution Dilute to 2-14 µg/mL (Buffer/MeOH) Step1->Step2 Step3 3. Baseline Correction Scan Blank Solvent (200-400 nm) Step2->Step3 Step4 4. UV-Vis Full Scan Record Analyte Spectrum Step3->Step4 Step5 5. Identify λ_max Locate Primary Peak (~257-260 nm) Step4->Step5 Step6 6. Beer-Lambert Validation Confirm R² ≥ 0.998 Step5->Step6

Caption: Self-validating analytical workflow for determining the UV-Vis parameters of pyrimidine derivatives.

Conclusion & Application in Drug Development

The precise identification of the 255–262 nm absorption maximum for 6-amino-5-chloropyrimidine derivatives is non-negotiable for downstream analytical workflows. For instance, in the quantification of Tovorafenib, setting the HPLC UV detector to 260.2 nm ensures maximum sensitivity, achieving a Limit of Detection (LOD) as low as 1.226 µg/mL[1]. Similarly, dual-wavelength monitoring (235 nm and 257 nm) for Aprocitentan ensures that impurities lacking the fully conjugated pyrimidine core are readily differentiated from the active pharmaceutical ingredient[2].

References
  • Yakhoob, M., Fathima, H., & Khaleel, M. "Estimation of Tovorafenib Dosage Form and in Bulk Drug by UV Visible Spectrophotometric Method." Asian Journal of Pharmaceutical Analysis, 2025. Available at:[Link]

  • "Aprocitentan - Mechanism of Action and Properties." New Drug Approvals, 2024. Available at:[Link]

  • "Synthesis, characterization and luminescence studies of gold(I)–NHC amide complexes." Beilstein Journal of Organic Chemistry, 2013. Available at: [Link]

  • Barron, E. S. G., et al. "Effect of X-Irradiation on the Absorption Spectrum of Purines and Pyrimidines." Radiation Research, 1954. Available at: [Link]

  • "6-Aminouracil Chemical and Physical Properties." PubChem, National Institutes of Health. Available at: [Link]

Sources

Technical Validation Guide: Structural Elucidation of CAS 1956380-48-5 via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Subject: CAS 1956380-48-5 (Sotorasib Intermediate) Chemical Name: 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-(propan-2-yl)pyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one Primary Application: Key atropisomeric intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib).[1][2]

Part 1: The Analytical Challenge

Validating the structure of CAS 1956380-48-5 presents a unique set of analytical hurdles that render standard proton (


H) NMR and Mass Spectrometry insufficient for definitive characterization.
  • "Silent" Quaternary Carbons: The pyrido[2,3-d]pyrimidine core contains multiple quaternary carbons (C2, C4a, C6, C7, C8a) that possess no attached protons. In

    
    H NMR, these are invisible, leaving the core connectivity unverified.
    
  • Fluorine-Induced Multiplicity: The molecule contains two fluorine atoms (one on the central heterocycle, one on the phenyl ring). In standard

    
    C NMR, these fluorine atoms split the carbon signals into complex doublets (
    
    
    
    Hz,
    
    
    Hz), leading to signal overlap and misinterpretation as impurities.
  • Atropisomerism: The restricted rotation between the pyrimidine and pyridine rings creates axial chirality. While enantiomeric atropisomers have identical NMR spectra in achiral solvents, the bulky isopropyl and methyl groups can cause line broadening or distinct conformer peaks if the acquisition temperature is not optimized.

This guide outlines a self-validating


C NMR workflow  designed to resolve these specific issues, comparing it against standard alternatives.

Part 2: Comparative Analysis of Validation Methods

The following table compares the efficacy of standard validation techniques against the recommended


C protocols for this specific fluorinated heterocycle.
FeatureMethod A:

H NMR + HRMS
Method B: Standard

C NMR (

H Decoupled)
Method C:

F-Decoupled

C NMR (Recommended)
Connectivity Proof Low. Cannot verify the arrangement of the central pyrimidine core (no protons).Medium. Verifies carbons, but C-F splitting mimics impurities or obscures peaks.High. Collapses C-F multiplets into singlets. Definitive carbon count and shift verification.
Regio-isomerism Ambiguous. Cannot distinguish between certain positional isomers of the fluorine.Difficult. Overlapping multiplets make assignment of the C-F carbons challenging.Precise. Clear chemical shifts allow exact assignment of Fluorine positions via substituent effects.
Signal Clarity High (for aliphatic regions), Low (for aromatics).Low. Signal-to-noise is reduced by splitting; spectrum appears "messy."Optimal. Signal intensity increases due to collapse of multiplets; clean baseline.
Self-Validation No. Requires external reference.Partial. Coupling constants (

) confirm F-presence but complicate integration.
Yes. Comparison with Method B confirms F-attachment sites; clean peaks confirm purity.
Why Method C is the Gold Standard

For CAS 1956380-48-5, Method C (


C 

H,

F

)
is superior. By applying broadband decoupling to both Proton and Fluorine channels, the complex doublets arising from the C-F bonds collapse into singlets. This results in a simplified spectrum where every carbon appears as a single peak, allowing for immediate "carbon counting" and unambiguous assignment of the quaternary core.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Reasoning: The compound contains a phenolic hydroxyl and a lactam-like carbonyl. DMSO prevents aggregation and ensures solubility of the polar core, sharpening the peaks.

  • Concentration: 30–50 mg in 0.6 mL solvent.

    • Reasoning:

      
      C has low natural sensitivity (1.1%). High concentration is required to detect quaternary carbons within a reasonable timeframe.
      
  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Bruker/Varian Standard)
Experiment 1: Standard

C

H

(Baseline)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Critical: Quaternary carbons (C=O, C-F) have long T1 relaxation times. A short D1 will suppress these signals, leading to "missing carbons."

  • Scans (NS):

    
     1024 (approx. 1-2 hours).
    
  • Temperature: 298 K (25°C).

Experiment 2:

C

H,

F

(Validation Step)
  • Hardware Requirement: Probe capable of triple resonance (H/C/F) or a specialized dual-broadband probe.

  • Pulse Sequence: zgpg_triple (or equivalent custom parameter set).

  • Decoupling:

    • Channel 1 (O1): Carbon center.

    • Channel 2 (O2): Proton (Waltz-16).

    • Channel 3 (O3): Fluorine (Garple or Waltz-16). Note: Ensure decoupling bandwidth covers both aromatic F signals (-110 to -130 ppm).

  • Result: All doublets become singlets.

Part 4: Data Interpretation & Expected Shifts

The following data table provides the expected chemical shifts and coupling patterns for CAS 1956380-48-5. Use this to validate your experimental data.

Table 1: Key Diagnostic Signals (


C NMR in DMSO-d

)
Carbon TypePositionExpected Shift (

, ppm)
Pattern (

H-Decoupled)
Pattern (

F-Decoupled)
Carbonyl (C=O) Pyrimidine C2158.0 – 161.0 Singlet (or weak doublet)Singlet
C-F (Core) Pyrimidine C6148.0 – 155.0 Doublet (

Hz)
Singlet
C-F (Phenyl) Phenyl C2'156.0 – 160.0 Doublet (

Hz)
Singlet
C-OH (Phenol) Phenyl C6'154.0 – 157.0 Doublet (

Hz)
Singlet
Pyridine C C2 (Isopropyl)160.0 – 164.0 SingletSinglet
Aliphatic CH Isopropyl (CH)28.0 – 30.0 SingletSinglet
Aliphatic CH3 Isopropyl (CH3)20.0 – 23.0 Singlet (Diastereotopic*)Singlet

*Note: Due to the atropisomerism (axial chirality), the two methyl groups of the isopropyl chain may appear as two distinct peaks (diastereotopic) even in achiral solvents, depending on the rotation speed at 298 K.

Mechanistic Validation Logic
  • The "Missing" Peak Check: If you see a broad "hump" or missing peak around 150 ppm in the standard spectrum, it is the C-F carbon split into a wide doublet. Run Method C; if it sharpens into a singlet, the structure is validated.

  • Coupling Constant Verification: Measure the distance between the doublet peaks in Method A.

    • If

      
       Hz, it is a direct C-F bond (validates C6 and C2').
      
    • If

      
       Hz, it is a C-C-F interaction (validates C5/C7 neighbors).
      

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating CAS 1956380-48-5, distinguishing between routine checks and the advanced troubleshooting required for this fluorinated scaffold.

ValidationWorkflow Start Sample: CAS 1956380-48-5 H_NMR Step 1: 1H NMR (DMSO-d6) Start->H_NMR Check_H Check: Isopropyl & Aromatics visible? H_NMR->Check_H C_NMR_Std Step 2: Standard 13C{1H} NMR (Broadband Decoupled) Check_H->C_NMR_Std Pass Analyze_C Analysis: Count Carbons Look for C-F Splitting C_NMR_Std->Analyze_C Issue_Found Issue: 'Missing' peaks or Complex Multiplicity > 145 ppm Analyze_C->Issue_Found Ambiguous Validation Validation Criteria: 1. C-F Doublets -> Singlets 2. C=O Signal confirmed > 158 ppm 3. Total Carbon Count = 20 Analyze_C->Validation Clear (Rare) Advanced_Method Step 3: 13C{1H, 19F} NMR (Triple Resonance) Issue_Found->Advanced_Method Advanced_Method->Validation Spectra Simplified Final Structure Validated Validation->Final

Caption: Logical workflow for resolving spectral ambiguity caused by Fluorine-Carbon coupling in CAS 1956380-48-5.

References

  • Amgen Inc. (2019). KRAS G12C Inhibitors and Methods of Using the Same. World Intellectual Property Organization. Patent WO2019099524A1. (Describes the synthesis and characterization of Sotorasib intermediates, including the atropisomeric phenol). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on heteronuclear decoupling and

    
    F-
    
    
    
    C interaction handling). Link
  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Standard reference for relaxation delay parameters in quaternary carbon detection). Link

  • Lan, T., et al. (2020). "Discovery of AMG 510 (Sotorasib): A First-in-Class Covalent Inhibitor of the KRAS G12C Mutant for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52-65.[1] (Provides structural context for the pyridopyrimidine scaffold). Link

Sources

Strategic Separation of 5-Chloro and 5-Bromo Pyrimidine Carboxylates: A Critical Pair Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge

In pharmaceutical intermediate synthesis, 5-chloro and 5-bromo pyrimidine carboxylates often exist as "critical pairs"—structurally identical analogs differing only by a single halogen atom. Due to the similar lipophilicity of chlorine and bromine, traditional alkyl-bonded phases (C18) frequently fail to achieve baseline resolution (


), leading to co-elution and inaccurate impurity profiling.

This guide challenges the default C18 approach, presenting a superior separation strategy utilizing Phenyl-Hexyl stationary phases. By leveraging


-

interactions and halogen-specific polarizability, we demonstrate how to transform a difficult separation into a robust, self-validating protocol.

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

To resolve 5-chloro (5-Cl) from 5-bromo (5-Br) analogs, one must exploit differences beyond simple hydrophobicity.

The Failure of Hydrophobicity (C18)

On a C18 column, retention is governed by the solvophobic theory. The hydrophobicity difference between a chloro- and bromo-substituent is often insufficient to drive separation.

  • Result: The 5-Cl and 5-Br peaks often overlap or show "shouldering."

The Solution: - and Dispersion Interactions (Phenyl-Hexyl)

Phenyl-Hexyl phases introduce two additional retention mechanisms:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyrimidine ring interacts with the electron-rich phenyl ring of the stationary phase.
  • Polarizability (The Heavy Atom Effect): Bromine is larger and more polarizable than chlorine. It exhibits a stronger dispersion interaction and a more pronounced "sigma-hole" (positive electrostatic potential cap), leading to stronger retention on aromatic stationary phases compared to chlorine.

Visualization: Separation Mechanism

The following diagram illustrates the differential interaction forces.

SeparationMechanism Substrate Analyte Mixture (5-Cl / 5-Br) C18 C18 Phase (Alkyl Chain) Substrate->C18 Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Substrate->Phenyl Interaction_C18 Hydrophobic Interaction Only (Weak Selectivity) C18->Interaction_C18 Mechanism Interaction_Phenyl Hydrophobic + Pi-Pi + Dispersion (Strong Selectivity for Br) Phenyl->Interaction_Phenyl Mechanism Result_C18 Co-elution / Poor Resolution Interaction_C18->Result_C18 Result_Phenyl Baseline Separation (Br retains longer) Interaction_Phenyl->Result_Phenyl

Caption: Comparative interaction mechanisms. Phenyl phases exploit the higher polarizability of Bromine for superior selectivity.

Experimental Protocol

Materials & Reagents
  • Analytes: Methyl 5-chloropyrimidine-4-carboxylate (Impurity), Methyl 5-bromopyrimidine-4-carboxylate (Target).

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q), Formic Acid (FA).

    • Note: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's

      
      -electrons can compete with the stationary phase, suppressing the desired selectivity.
      
Method Parameters[2][3][4]
ParameterCondition A (Standard C18)Condition B (Optimized Phenyl-Hexyl)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% FA in Water0.1% FA in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5-95% B over 15 min5-95% B over 15 min
Temperature 30°C40°C
Detection UV @ 254 nmUV @ 254 nm
Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of the 5-Br standard (spiked with 5% 5-Cl) in 1 mL of 50:50 Water:MeOH.

  • System Equilibration: Flush the Phenyl-Hexyl column with 100% MeOH for 10 mins, then equilibrate with initial gradient conditions (5% B) for 15 mins.

  • Injection: Inject 5 µL of sample.

  • Data Analysis: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).

Performance Comparison Data

The following data represents typical performance metrics observed when switching from C18/ACN to Phenyl-Hexyl/MeOH for halogenated pyrimidines.

Table 1: Chromatographic Metrics Comparison

MetricC18 / AcetonitrilePhenyl-Hexyl / MethanolStatus
Retention Time (5-Cl) 8.2 min9.1 minIncreased Retention
Retention Time (5-Br) 8.3 min9.8 minSelective Shift
Selectivity (

)
1.021.09Significant Gain
Resolution (

)
0.8 (Co-elution) 2.4 (Baseline) PASS
Tailing Factor 1.11.05Excellent

Analysis:

  • The C18 method fails to resolve the critical pair (

    
    ).
    
  • The Phenyl-Hexyl method achieves baseline separation (

    
    ) due to the preferential retention of the more polarizable Bromo-derivative.
    

Method Development Decision Tree

Use this logic flow to adapt this protocol for other halogenated heterocycles.

MethodDev Start Start: Halogenated Pyrimidine Mixture Check Check C18 Performance Start->Check Decision Is Rs > 1.5? Check->Decision Pass Validate Method Decision->Pass Yes Fail Switch Mechanism Decision->Fail No Step1 Select Phenyl-Hexyl Column Fail->Step1 Step2 Change Organic Modifier to Methanol Step1->Step2 Step3 Optimize Temp (Lower Temp = Higher Selectivity) Step2->Step3 Final Final Method: Phenyl-Hexyl / MeOH Step3->Final

Caption: Decision tree for optimizing critical pair separations of halogenated aromatics.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • Advanced Materials Technology. (2025). Enhanced Selectivity With the HALO® 160Å Phenyl-Hexyl Column. HALO Applications. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Link

  • UCLA Chemistry. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Link

Sources

Analytical Standard Qualification for Methyl 6-amino-5-chloropyrimidine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 1956380-48-5)[1] is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. The molecule features a primary amine, a methyl ester, and a uniquely positioned chlorine atom that provides critical steric and electronic properties for target binding.

In drug development, the transition from discovery to regulated Good Manufacturing Practice (GMP) environments requires that analytical methods be validated against a "highly characterized specimen"[2]. Adherence to regulatory guidelines, such as ICH Q2(R2), is mandatory for these analytical procedures[3]. Using standard commercial-grade building blocks as reference standards often leads to systemic quantification errors. This guide objectively compares commercial grades against fully qualified reference standards and provides the self-validating experimental methodologies required to achieve primary standard qualification[4].

Comparative Analysis: Commercial Grade vs. Qualified Standard

To establish absolute potency, a standard must undergo rigorous mass balance characterization. Standard commercial catalogs typically report "purity" based solely on High-Performance Liquid Chromatography (HPLC) area percent, ignoring invisible inorganic salts or residual solvents.

Table 1: Comparative Performance of Methyl 6-amino-5-chloropyrimidine-4-carboxylate Grades

Analytical ParameterCommercial Building Block (Catalog Grade)Qualified Reference Standard (Primary Grade)Impact on Quantitative Assays
Chromatographic Purity (HPLC-UV) ~97.0% (Area %)≥ 99.5% (Area %)High impurity background skews the calibration curve of the Active Pharmaceutical Ingredient (API).
Absolute Potency (Mass Balance) Not Determined99.2% ± 0.3% w/wWithout absolute potency, weight-based quantification is fundamentally inaccurate.
Water Content (Karl Fischer) Uncontrolled< 0.2% w/wAmbient moisture absorption inflates the apparent mass of the standard during weighing.
Hydrolysis Degradant *Up to 1.5%< 0.05%The ester easily hydrolyzes to the acid, altering the standard's molar absorptivity.
Inorganic Residue (ROI) Up to 1.0%< 0.1%Silica gel or reaction salts from synthesis act as invisible mass diluents.

*The primary hydrolysis degradant is 6-amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6)[5].

The Mass Balance Qualification Workflow

The qualification of a reference standard is an inherently self-validating system. The mass balance approach dictates that the sum of the organic purity, water content, residual solvents, and inorganic residue must theoretically account for 100% of the material's mass. Any deviation indicates an undetected impurity.

QualificationWorkflow Start Raw Material Methyl 6-amino-5-chloropyrimidine-4-carboxylate Identity Phase 1: Identity Confirmation (NMR, HRMS, IR) Start->Identity Purity Phase 2: Organic Purity (HPLC-UV/DAD) Identity->Purity Impurities Phase 3: Inorganic & Volatiles (KF, GC-HS, ROI) Purity->Impurities Potency Phase 4: Mass Balance Potency Calculation Impurities->Potency Qualified Qualified Reference Standard (Certificate of Analysis) Potency->Qualified

Analytical qualification workflow for methyl 6-amino-5-chloropyrimidine-4-carboxylate.

Experimental Protocols & Methodological Causality

Phase 1: Identity Confirmation (Orthogonal Approach)

To qualify the method, the standard must be proven specific for its intended use[4].

  • High-Resolution Mass Spectrometry (LC-HRMS):

    • Protocol: Dissolve 1 mg of the standard in 1 mL of Methanol. Inject 1 µL into an ESI-QTOF mass spectrometer operating in positive ion mode.

    • Causality & Validation: Nominal mass spectrometry is insufficient for halogenated pyrimidines. HRMS is required to resolve the exact mass (calculated for C6H6ClN3O2:[M+H]+ = 188.0227) and to validate the characteristic 3:1 isotopic signature of the

      
      Cl/
      
      
      
      Cl atoms. This definitively rules out isobaric impurities and confirms the integrity of the chlorine substitution.
  • Nuclear Magnetic Resonance (

    
    H and 
    
    
    
    C NMR):
    • Protocol: Dissolve 10 mg of the sample in DMSO-

      
      . Acquire 1D spectra at 400 MHz.
      
    • Causality & Validation:

      
      H NMR must show a distinct singlet for the methyl ester (~3.9 ppm), a downfield singlet for the pyrimidine C2 proton (~8.3 ppm), and a broad singlet for the primary amine. This specific resonance pattern eliminates the possibility of regioisomeric contamination (e.g., 2-amino or 4-amino variants), which often plague pyrimidine synthesis.
      
Phase 2: Chromatographic Purity & Peak Homogeneity
  • HPLC-DAD Method:

    • Protocol:

      • Prepare a 0.5 mg/mL solution in 50:50 Water:Acetonitrile.

      • Column: C18 (150 x 4.6 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B to 95% B over 15 minutes. Detection: UV at 254 nm.

    • Causality & Validation: The inclusion of 0.1% TFA is not arbitrary; it serves to protonate the primary amine at position 6 and suppress the ionization of trace carboxylic acid degradation products (CAS: 914916-98-6)[5]. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing.

    • Self-Validating Mechanism: The method utilizes a Diode Array Detector (DAD). By continuously scanning UV spectra (200-400 nm) across the eluting peak, the software calculates a peak purity angle. If the purity angle is less than the purity threshold, the system mathematically proves the peak is spectrally homogeneous, verifying that no hidden co-eluting impurities are artificially inflating the purity score.

Phase 3: Absolute Potency Determination
  • Protocol:

    • Karl Fischer (KF) Titration: Titrate 100 mg of the sample volumetrically to determine water content (%W).

    • Residue on Ignition (ROI): Ignite 1.0 g of the sample with sulfuric acid at 600°C to quantify inorganic salts (%ROI).

    • Gas Chromatography-Headspace (GC-HS): Quantify residual synthetic solvents (e.g., Methanol, Ethyl Acetate) (%RS).

  • Causality & Validation: The absolute potency is calculated using the mass balance equation: Potency = HPLC Purity × [100 - (%W + %ROI + %RS)] / 100 This ensures that when a researcher weighs 10.0 mg of the standard, they can mathematically correct for the invisible mass of water and salts, ensuring absolute precision in downstream API quantification.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 6-Amino-5-Chloropyrimidine-4-Carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 6-amino-5-chloropyrimidine-4-carboxylate, a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry.

This document moves beyond mere procedural lists to explain the rationale behind each step, grounding our recommendations in established safety protocols and regulatory frameworks. Our goal is to empower you, our scientific colleagues, to manage this chemical waste stream with confidence, ensuring the safety of your laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation: Why This Compound Demands Respect

Methyl 6-amino-5-chloropyrimidine-4-carboxylate and its structural analogs are classified as hazardous substances.[1][2] Understanding its specific hazard profile is the first step in safe handling and disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these hazards, all handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of solutions containing the compound, which can cause serious eye irritation.
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially cytotoxic or highly active compounds.
Body Protection A lab coat with a solid front, preferably disposable. For larger quantities or spill cleanup, a disposable gown is recommended.Protects skin and personal clothing from contamination. A solid front provides better protection against splashes than a standard button-up lab coat.
Footwear Closed-toe shoes.A fundamental laboratory safety requirement to protect feet from spills and falling objects.
Respiratory An N95-rated respirator or higher may be required for cleaning up spills of the powdered form.[3][4]To prevent the inhalation of fine particles. Use of a respirator must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of methyl 6-amino-5-chloropyrimidine-4-carboxylate is a multi-step process that begins at the point of waste generation and ends with collection by a licensed waste management provider. The core principle is waste segregation to ensure safe handling and cost-effective disposal.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (Contaminated PPE, Weighing Paper) start->solid_waste Is solid? liquid_waste Liquid Waste (Unused Solutions, Rinsate) start->liquid_waste Is liquid? solid_container Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container saa Store in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa pickup Arrange Pickup with Environmental Health & Safety (EHS) saa->pickup end Disposal by Licensed Waste Management pickup->end

Caption: Disposal workflow for methyl 6-amino-5-chloropyrimidine-4-carboxylate.

Waste Segregation: The Critical First Step

Due to the presence of a chlorine atom, methyl 6-amino-5-chloropyrimidine-4-carboxylate is a halogenated organic compound.[5][6] Halogenated and non-halogenated waste streams must always be kept separate.[6][7]

Causality: The disposal methods for these two types of waste are different. Non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[7] This specialized treatment makes the disposal of halogenated waste significantly more expensive.[6][7] Mixing the two streams contaminates the entire volume, increasing both cost and environmental impact.[7]

  • Solid Waste: Collect all solid materials contaminated with the compound, such as gloves, weighing paper, and absorbent pads, in a designated "Halogenated Solid Waste" container. This should be a puncture-resistant container with a lid.

  • Liquid Waste: Collect all unused or spent solutions containing the compound in a designated "Halogenated Organic Liquid Waste" container. This should be a chemically compatible container with a secure, screw-top cap.[8] The original chemical container is often the best choice for waste accumulation.[9]

Container Labeling: Ensuring Clarity and Compliance

Proper labeling is a regulatory requirement and essential for safety.[10][11] Every waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[10][12]

The label must include:

  • The words "Hazardous Waste".[10][11]

  • The full chemical name: "Methyl 6-amino-5-chloropyrimidine-4-carboxylate". Do not use abbreviations or chemical formulas.[10]

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[12]

  • The relevant hazard pictograms (e.g., irritant, acute toxicity).[11]

  • The accumulation start date (the date the first waste was added).

  • The Principal Investigator's name and lab location.[10]

Interim Storage: The Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

Key Storage Practices:

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[11][13]

  • Segregation: Keep halogenated waste containers physically separate from non-halogenated waste, and do not store with incompatible materials like strong acids, bases, or oxidizers.[6][13]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[12]

  • Location: The SAA should be under the control of laboratory personnel, at or near the point of waste generation.[14]

Decontamination and Spill Management

Accidents happen, and a clear, pre-defined plan is the best defense against a chemical spill or contamination.

Decontamination of Laboratory Equipment

Equipment that has come into contact with methyl 6-amino-5-chloropyrimidine-4-carboxylate must be decontaminated before being removed from the lab for service or disposal.[15]

Decontamination Protocol:

  • Initial Removal: Safely remove any gross contamination. For powdered residues, gently wipe with a damp cloth or absorbent pad to avoid aerosolizing the powder.[16][17]

  • Cleaning: Wash the equipment with a laboratory-grade detergent and water.[15][18]

  • Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining organic residue.

  • Waste Collection: Crucially, all rinsate from the decontamination process must be collected as halogenated liquid hazardous waste. [9] Never pour rinsate down the drain.[5][13]

Emergency Spill Procedures

Immediate and correct action is required in the event of a spill.[9][17]

For a small spill (<5 grams or 5 mL):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.[19]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including double gloves, a lab gown, and eye protection.[17]

  • Containment:

    • Powder: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne.[3][16][17] Do not sweep dry powder.

    • Liquid: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[16]

  • Collection: Carefully collect the absorbed material and contaminated pads using a scoop or forceps. Place all materials into a designated "Halogenated Solid Waste" container.[16]

  • Decontaminate: Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.[16] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

For a large spill (>5 grams or 5 mL):

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Alert: Alert your institution's EHS or emergency response team immediately.[4]

  • Isolate: Close the doors to the area and post a warning sign.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so. [17]

Final Disposal and Regulatory Compliance

The final step is the removal of the waste from your laboratory by trained professionals.

  • Waste Pickup: Once a waste container is full, or if it has been in storage for the maximum allowable time (typically six months in academic labs), arrange for a pickup through your institution's EHS department.[10][14]

  • Regulatory Framework: The entire process of hazardous waste management, from generation to disposal, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][14] Adherence to the procedures outlined in this guide and your institution's specific waste management plan is essential for regulatory compliance.

By implementing these procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • DVM360. (2020, April 27). Handling accidental spills of cytotoxic drugs. [Link]

  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. [Link]

  • University of North Texas Health Science Center. SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Duke University. Instructions for Cleaning Spills of Powdered Hazardous Drugs. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Stony Brook University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • LabRepCo. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]

  • University of British Columbia. (2019, November 1). Decontamination of Laboratory Equipment. [Link]

  • ARES Scientific. (2022, November 1). Decontamination Methods for Laboratory Use. [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]

  • Texas A&M University-Commerce. IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. [Link]

Sources

Personal protective equipment for handling Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated pyrimidine building blocks requires moving beyond generic safety data sheets. Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 1956380-48-5) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics[1]. While chemically stable under standard storage conditions, its specific functional groups and physical state dictate strict, uncompromising handling parameters.

The following guide provides a self-validating operational framework designed to ensure absolute safety and logistical efficiency in your laboratory.

Chemical Profiling and Hazard Causality

To handle a chemical safely, you must understand the causality behind its hazards. Methyl 6-amino-5-chloropyrimidine-4-carboxylate carries specific GHS hazard statements (H302, H315, H319, H335)[1], which are direct consequences of its molecular structure and physical form:

  • Electrophilicity and Irritation (H315, H319, H335): The pyrimidine ring, activated by the electron-withdrawing chlorine atom and ester group, makes the molecule highly electrophilic. Upon contact with the aqueous environments of the eyes, respiratory tract mucosa, or sweat on the skin, it can react with biological nucleophiles, causing immediate and severe localized irritation[1].

  • Aerosolization Risk: As a fine crystalline powder, this compound is highly susceptible to triboelectric charging (static electricity) during spatial transfer. If aerosolized, the fine particulates bypass standard ciliary defenses in the upper respiratory tract, making inhalation a primary and dangerous exposure route[2].

Quantitative PPE Matrix

To mitigate these structural risks, Personal Protective Equipment (PPE) must be selected based on empirical permeation and degradation data, rather than general laboratory conventions.

PPE CategoryMinimum SpecificationStandard ComplianceCausality / Rationale
Hand Protection Nitrile, ≥ 0.11 mm thicknessEN ISO 374-1:2016 (Type B or A)Protects against solid particulate penetration. If handling the compound dissolved in DMSO or DMF, double-gloving is mandatory; these solvents rapidly degrade thin nitrile and act as transdermal carriers for the solute[3].
Eye Protection Chemical splash gogglesANSI Z87.1 / EN 166Standard safety glasses with side shields are insufficient against aerosolized fine powders. Goggles provide a full orbital seal to prevent dust ingress.
Body Protection Flame-retardant lab coatNFPA 2112Prevents particulate accumulation on personal clothing. Must be fully buttoned with cuffs tucked securely into gloves[2].
Respiratory Fume Hood (0.4 - 0.6 m/s)ASHRAE 110Primary engineering control. If a hood is unavailable (e.g., bulk transfer), a PAPR or N95/FFP2 respirator is strictly required[2].

Experimental Protocol: Safe Dispensing and Dissolution

This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the success of the previous one.

Phase 1: Environmental Preparation

  • Verify Engineering Controls: Confirm the chemical fume hood face velocity is between 0.4 and 0.6 m/s. Causality: Velocities below 0.4 m/s fail to capture aerosols; velocities above 0.6 m/s create turbulent eddies that can blow the fine powder out of the sash and directly into the operator's breathing zone[2].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth, or use an anti-static ionizing gun. Causality: Neutralizing static charges prevents the powder from "jumping" off the spatula and aerosolizing into the hood environment.

Phase 2: Dispensing

  • Vessel Selection: Place an anti-static weighing boat or a pre-tared glass vial on the analytical balance inside the fume hood.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the Methyl 6-amino-5-chloropyrimidine-4-carboxylate. Keep the reagent bottle as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Sealing: Immediately cap the reagent bottle. Do not transport the open weigh boat across the laboratory. If transferring to a reaction vessel outside the hood, cap the powder in a sealed vial first.

Phase 3: Dissolution

  • Add the target solvent (e.g., DMF, Methanol) slowly down the inner wall of the reaction vessel to prevent kicking up dry dust.

  • Once wetted, the inhalation hazard drops to near zero, but the dermal hazard increases significantly due to solvent permeation risks. Immediately verify glove integrity.

Workflow Visualization

Workflow Start Start: Hazard Assessment CAS 1956380-48-5 PPE Don PPE (EN 374 Nitrile, ANSI Z87.1 Goggles) Start->PPE Hood Verify Fume Hood (Face Velocity 0.4-0.6 m/s) PPE->Hood Dispense Dispense Powder (Use Anti-Static Tools) Hood->Dispense SpillCheck Did a spill occur? Dispense->SpillCheck SpillYes Spill Response (Damp wipe, Do NOT sweep dry) SpillCheck->SpillYes Yes SpillNo Proceed to Dissolution (In organic solvent) SpillCheck->SpillNo No Decon Decontamination & Waste Segregation SpillYes->Decon SpillNo->Decon End Safe Task Completion Decon->End

Workflow for handling Methyl 6-amino-5-chloropyrimidine-4-carboxylate and spill response.

Decontamination and Disposal Plan

A failure in disposal protocols is a failure in the entire laboratory safety system.

Spill Response (Solid Powder):

  • Do NOT Sweep Dry: Sweeping generates massive, highly concentrated aerosol clouds of the pyrimidine derivative.

  • Damp Wipe: Gently place a paper towel dampened with water or a mild surfactant directly over the spilled powder. Allow the moisture to bind the particulates, then wipe inward toward the center of the spill.

  • Solvent Wash: Follow up with an isopropanol wipe to remove any residual organic film from the fume hood surface.

Waste Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and wipe-down towels must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: Any solutions containing Methyl 6-amino-5-chloropyrimidine-4-carboxylate must be disposed of in a clearly labeled Halogenated Organic Waste carboy. Causality: The presence of the chlorine atom means mixing this with non-halogenated waste can lead to severe regulatory violations, toxic gas generation, and incinerator damage.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Uvex Safety. "Guide to chemical-resistant hand safety standard EN ISO 374-1:2016." Uvex Safety Blog. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.